PROTAC KRAS G12D degrader 2
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H57FN8O9 |
|---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(E,2S)-5-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C46H57FN8O9/c1-28(2)22-36(50-46(63)64-27-30-6-4-3-5-7-30)42(59)49-32(23-31-12-15-48-41(31)58)8-11-40(57)54-20-18-52(19-21-54)26-29-13-16-53(17-14-29)38-25-34-33(24-35(38)47)44(61)55(45(34)62)37-9-10-39(56)51-43(37)60/h3-8,11,24-25,28-29,31-32,36-37H,9-10,12-23,26-27H2,1-2H3,(H,48,58)(H,49,59)(H,50,63)(H,51,56,60)/b11-8+/t31-,32+,36-,37?/m0/s1 |
InChI Key |
OZVSHTNTPRENCA-HNPIODEQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=CC(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PROTAC KRAS G12D Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The KRAS oncogene, particularly the G12D mutation, has long been considered an "undruggable" target in cancer therapy. The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up a new therapeutic avenue for targeting this formidable driver of tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of PROTAC KRAS G12D degraders, detailing the molecular interactions, key components, and the experimental methodologies used to validate their function. By hijacking the cell's natural protein disposal machinery, these heterobifunctional molecules induce the selective degradation of the KRAS G12D oncoprotein, offering a potent and potentially more durable anti-cancer strategy compared to traditional inhibition.
The Challenge of Targeting KRAS G12D
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly prevalent in pancreatic, colorectal, and lung cancers.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound "ON" state.[4] This leads to the persistent activation of downstream pro-survival signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumor growth.[1][3] The high affinity of KRAS for GTP and the lack of deep, druggable pockets on its surface have historically made the development of effective small molecule inhibitors exceedingly difficult.[5]
PROTAC Technology: A New Paradigm in Targeted Therapy
PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[5][6][7] They consist of three key components:
-
A warhead: This ligand is designed to bind to the target protein, in this case, the KRAS G12D mutant.
-
An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system (UPS).
-
A flexible linker: This chemical linker connects the warhead and the E3 ligase ligand, its length and composition being critical for optimal activity.[8][9]
The fundamental principle of PROTAC action is to bring the target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[5][6][7]
Core Mechanism of Action: KRAS G12D Degradation
The degradation of KRAS G12D by a PROTAC is a catalytic, multi-step process that hijacks the cell's natural protein degradation machinery.[5][7]
Step 1: Ternary Complex Formation The process begins with the PROTAC molecule simultaneously binding to both the KRAS G12D protein and an E3 ubiquitin ligase, forming a transient ternary complex (KRAS G12D-PROTAC-E3 ligase).[5][10] The stability and conformation of this complex are critical for the efficiency of the subsequent steps. The linker plays a crucial role in enabling favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[10] Commonly recruited E3 ligases for KRAS G12D degraders include von Hippel-Lindau (VHL) and Cereblon (CRBN).[8][11][12]
Step 2: Ubiquitination of KRAS G12D Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the KRAS G12D protein.[13] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[7]
Step 3: Proteasomal Degradation The polyubiquitinated KRAS G12D protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[7] The proteasome unfolds and proteolytically degrades the KRAS G12D protein into small peptides, effectively eliminating it from the cell.[7]
Step 4: PROTAC Recycling After the degradation of the target protein, the PROTAC molecule is released and can bind to another KRAS G12D protein and E3 ligase, initiating a new cycle of degradation.[8][14] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional inhibitors that require high occupancy to be effective.[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Simplified KRAS G12D Signaling Pathway
Caption: Simplified KRAS G12D signaling cascade.
PROTAC KRAS G12D Degrader Mechanism of Action
Caption: Mechanism of PROTAC-mediated KRAS G12D degradation.
Experimental Workflow for PROTAC Characterization
Caption: Workflow for PROTAC KRAS G12D degrader characterization.
Quantitative Data Summary
The efficacy of PROTAC KRAS G12D degraders is quantified by several key parameters. The following table summarizes representative data from published studies.
| Compound/PROTAC | E3 Ligase | Target Cell Line(s) | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) | Reference |
| PROTAC 3 | VHL | GP5d (G12D) | Similar to other PROTACs | N/A | Correlates with degradation | [10] |
| Compound 3 | VHL | KP-2 (G12R) | 162 | 60 | Correlates with degradation | [10] |
| PROTAC 80 | VHL | AsPC-1 (G12D) | Potent | N/A | Inhibited proliferation | [8][14] |
| ACBI3 | VHL | KRAS mutant cell lines | N/A | N/A | 478 (mutant) vs 8300 (WT) | [8] |
| RP03707 | CRBN | Multiple KRAS G12D lines | Highly potent | N/A | Effective growth inhibition | [12] |
| PROTAC KRAS G12D degrader 1 (Compound 8o) | VHL | SNU-1, HPAF-II, AGS, PANC 04.03 | 19.77, 52.96, 7.49, 87.8 | N/A | 43.51, 31.36, 51.53, >10000 | [15] |
| CH091138 | VHL | HeLa, AsPC-1 | 148.3, 469.8 | N/A | N/A | [16] |
| YN14-H (for G12C) | N/A | NCI-H358, MIA PaCa-2 | 28.9, 18.1 | N/A | 42, 21 | [16] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achievable. N/A: Not available in the cited abstract.
Detailed Experimental Protocols
The validation of a PROTAC's mechanism of action requires a series of well-defined experiments.
Ternary Complex Formation Assays
Objective: To confirm and quantify the formation of the KRAS G12D-PROTAC-E3 ligase ternary complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize biotinylated KRAS G12D protein onto a streptavidin-coated SPR sensor chip.
-
Analyte Injection: In separate experiments, inject the PROTAC alone and the E3 ligase (e.g., VCB complex for VHL) alone over the sensor surface to measure binary binding kinetics.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the E3 ligase over the KRAS G12D-functionalized surface. Alternatively, inject the E3 ligase over the surface in the presence of a constant concentration of the PROTAC in the running buffer.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary KD values to the ternary KD.[10]
Cellular Degradation Assays
Objective: To measure the dose- and time-dependent degradation of KRAS G12D in cancer cell lines.
Methodology: Western Blotting
-
Cell Culture and Treatment: Plate KRAS G12D mutant cancer cells (e.g., AsPC-1, PANC-1) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for KRAS G12D. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software. Normalize the KRAS G12D signal to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.[17][18]
In-Cell Ubiquitination Assays
Objective: To demonstrate that PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Methodology: Immunoprecipitation and Western Blotting
-
Cell Treatment: Treat KRAS G12D mutant cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate KRAS G12D using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an antibody that recognizes ubiquitin. The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated KRAS G12D in the PROTAC and MG132 co-treated sample confirms ubiquitination.
Downstream Signaling Pathway Analysis
Objective: To assess the functional consequence of KRAS G12D degradation on its downstream signaling pathways.
Methodology: Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Treat KRAS G12D mutant cells with the PROTAC for a defined period.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the cellular degradation assay.
-
Immunoblotting: Probe Western blot membranes with antibodies specific for the phosphorylated (active) forms of key downstream effectors, such as pERK and pAKT. Also, probe for the total levels of these proteins to ensure that changes in phosphorylation are not due to changes in total protein expression.
-
Analysis: Quantify the levels of phosphorylated proteins relative to the total protein levels to determine the extent of pathway inhibition.[15]
Conclusion
PROTAC KRAS G12D degraders represent a promising therapeutic strategy for cancers driven by this challenging oncoprotein. Their unique mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system to induce target degradation, offers several potential advantages over traditional inhibitors, including the ability to act catalytically and the potential for a more profound and durable response. The continued development and optimization of these molecules, guided by the rigorous experimental workflows outlined in this guide, hold the potential to finally bring an effective targeted therapy to patients with KRAS G12D-mutant cancers.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 18. lifesensors.com [lifesensors.com]
The Recruitment of E3 Ligases by PROTACs for Targeted Degradation of Oncogenic KRAS G12D: A Technical Guide
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the G12D mutation, is one of the most prevalent and challenging oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways like the MAPK pathway, which promotes uncontrolled cell proliferation and survival.[3] While historically considered "undruggable," recent advances in targeted therapies have led to the development of specific inhibitors. An even more innovative approach is the use of Proteolysis-Targeting Chimeras (PROTACs), which offer a distinct mechanism of action: targeted protein degradation.[4]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), in this case, KRAS G12D; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker connecting the two.[5][6] By forming a ternary complex between KRAS G12D and an E3 ligase, PROTACs induce the ubiquitination of KRAS G12D, marking it for destruction by the cell's proteasome.[3][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[3][7] This guide provides a detailed overview of the E3 ligase recruitment, mechanism, and characterization of PROTACs designed to degrade KRAS G12D.
E3 Ligase Recruitment: VHL and Cereblon
The efficacy of a PROTAC is critically dependent on the successful recruitment of a productive E3 ubiquitin ligase.[8] For KRAS G12D degraders, the two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases.[2][9]
-
Von Hippel-Lindau (VHL): A significant number of reported KRAS G12D PROTACs employ VHL-recruiting ligands.[1][2][10] These degraders have demonstrated the ability to selectively degrade KRAS G12D in a VHL-dependent manner.[1][10] For example, the VHL-based PROTAC ASP3082 is currently in Phase I clinical trials.[11] Studies have consistently shown that VHL-recruiting degraders can efficiently degrade various KRAS mutants, including G12D.[2]
-
Cereblon (CRBN): CRBN is another widely used E3 ligase for PROTAC design.[9] Recent developments have yielded potent CRBN-recruiting KRAS G12D degraders, such as ASP-4396 and RP03707.[12][13] These molecules have been shown to induce the formation of a ternary complex involving CRBN and KRAS G12D, leading to selective degradation and suppression of downstream signaling.[12][13] While some earlier studies suggested challenges with CRBN-based KRAS degraders, newer compounds have demonstrated high potency and selectivity.[2][12][13]
The choice between VHL and CRBN can influence a PROTAC's properties, including its degradation efficiency, selectivity, and potential for off-target effects. The linker connecting the KRAS G12D binder to the E3 ligase ligand is also a critical determinant of ternary complex stability and degradation efficacy.[5]
Mechanism of Action and Signaling Consequences
The fundamental action of a KRAS G12D PROTAC is to hijack the ubiquitin-proteasome system to eliminate the oncogenic protein. This process involves several key steps, leading to the shutdown of cancer-promoting signals.
By degrading KRAS G12D, PROTACs effectively inhibit downstream signaling pathways, primarily the MAPK/ERK pathway. This leads to reduced phosphorylation of key effectors like ERK, which in turn suppresses the proliferation of cancer cells.[13][14]
Quantitative Data Summary
The development and characterization of KRAS G12D PROTACs involve rigorous quantitative assessment of their biochemical and cellular activities. The tables below summarize key data for representative compounds from the literature.
Table 1: Ternary Complex Formation and Biophysical Properties
| PROTAC | E3 Ligase | Target | Binary Kd (PROTAC to KRASG12D-GCP) | Ternary Kd (PROTAC + KRASG12D-GCP + VCB) | Cooperativity (α) | Ternary Half-Life (t1/2) |
|---|---|---|---|---|---|---|
| ACBI3 | VHL | pan-KRAS | 719 nM | 987 nM | - | 9 s |
| Compound 2 | VHL | KRAS(on) | 246 nM | 39 nM | 6.7 | 56 s |
| Compound 3 | VHL | KRAS(on) | 161 nM | 38 nM | 4.2 | 93 s |
Data sourced from a study on highly cooperative PROTACs targeting GTP-loaded KRAS.[11] GCP is a non-hydrolyzable GTP mimic; VCB is the VHL:ElonginC:ElonginB complex. Cooperativity (α) > 1 indicates a positive cooperative formation of the ternary complex.[11]
Table 2: Cellular Degradation and Antiproliferative Activity
| PROTAC | E3 Ligase | Cell Line (KRAS Mutation) | Degradation DC50 | Max Degradation (Dmax) | Antiproliferative GI50/IC50 |
|---|---|---|---|---|---|
| Compound 3 | VHL | Cal-62 (G12R) | 462 nM | 75% | 1.5 µM |
| Compound 3 | VHL | KP-2 (G12R) | 162 nM | 60% | Not Reported |
| Compound 3 | VHL | GP5d (G12D) | Similar to other PROTACs | Not Reported | Not Reported |
| Cpd 114 | CRBN | SW 1990 (G12D) | >100 nM | Not Reported | >10 nM |
| LC-2 | VHL | KRAS(G12D) cells | Low degradation at high conc. | Not Reported | Not Reported |
Data for Compound 3 sourced from[11]. Data for Cpd 114 sourced from[15]. Data for LC-2 sourced from[16][17]. DC50 is the concentration required for 50% degradation. GI50/IC50 is the concentration for 50% growth/proliferation inhibition.
Experimental Protocols
Characterizing a KRAS G12D PROTAC requires a suite of biochemical, biophysical, and cell-based assays.[16][17]
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, including the formation and stability of the PROTAC-mediated ternary complex.[11][18]
Methodology:
-
Immobilization: An E3 ligase complex (e.g., VCB) or the target protein (KRAS G12D) is immobilized on the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, various concentrations of the PROTAC are injected over the E3-ligase-coated surface.
-
To measure PROTAC-KRAS binding, various concentrations of the PROTAC are injected over the KRAS-coated surface.
-
-
Ternary Complex Analysis:
-
A constant, saturating concentration of the PROTAC is pre-incubated with various concentrations of the target protein (KRAS G12D).
-
This mixture is then injected over the immobilized E3 ligase complex.
-
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass change, is recorded in a sensorgram.
-
Analysis: Kinetic parameters (association rate ka, dissociation rate kd) and the equilibrium dissociation constant (Kd) are calculated by fitting the sensorgram data to a binding model. Cooperativity is calculated by comparing the binary and ternary affinities.[11] The ternary half-life is derived from the dissociation rate.[11]
Protocol 2: Cellular Degradation Assay (Western Blot)
This is the most common method to directly visualize and quantify the reduction of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Cancer cells harboring the KRAS G12D mutation (e.g., AsPC-1, SW 1990) are seeded in culture plates.[10][15] Once adhered, they are treated with a dose range of the PROTAC or a vehicle control for a specified time (e.g., 4, 18, or 24 hours).[11][13]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for KRAS. A loading control antibody (e.g., GAPDH, β-actin) is also used to normalize the data.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. The band intensity for KRAS is quantified and normalized to the loading control. The DC50 and Dmax values are then calculated from the dose-response curve.
Conclusion
The development of PROTACs targeting KRAS G12D represents a promising therapeutic strategy for a wide range of intractable cancers. The successful recruitment of E3 ligases, primarily VHL and CRBN, is central to this approach, enabling the catalytic degradation of the oncogenic driver. Rigorous characterization through biophysical and cellular assays is essential to optimize PROTAC efficiency, demonstrating the formation of a stable and cooperative ternary complex that translates into potent and selective cellular degradation. As lead candidates like ASP3082 advance through clinical trials, the field continues to refine the design of these molecules, addressing challenges such as oral bioavailability and tissue-specific delivery to unlock the full potential of targeted protein degradation for KRAS-driven malignancies.[11]
References
- 1. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRASG12D selective VHL-PROTAC with sparing KRASWT and other KRAS mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astellas’ CRBN-based protein degrader inhibits KRAS G12D tumor growth | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tiger Biotherapeutics describes new KRAS mutant degraders | BioWorld [bioworld.com]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. en.ice-biosci.com [en.ice-biosci.com]
The Structural Blueprint of KRAS G12D Degradation: A Technical Guide to PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, represents one of the most sought-after yet challenging targets in oncology. The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, driving aberrant downstream signaling through pathways like MAPK/ERK and PI3K/AKT, leading to uncontrolled cell proliferation and tumor growth.[1][2] For decades, the shallow effector-binding surfaces of KRAS rendered it "undruggable" by conventional small-molecule inhibitors.[1]
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new therapeutic frontier.[3] These heterobifunctional molecules are designed not to inhibit, but to eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC simultaneously binds to the protein of interest (POI), in this case KRAS G12D, and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[4][5] This guide delves into the intricate structural biology of the PROTAC-KRAS G12D-E3 ligase ternary complex, summarizing key structural data, biophysical parameters, and the experimental protocols used for their characterization.
The PROTAC Mechanism of Action: Engineering Protein Destruction
The efficacy of a PROTAC is not governed by traditional occupancy-driven pharmacology but by an event-driven, catalytic process.[4] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and sustained pathway inhibition compared to traditional inhibitors.[1][3] The formation of a stable and productive ternary complex is the cornerstone of this process. The key components—the KRAS G12D "warhead," the E3 ligase ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and the connecting linker—must be meticulously optimized to foster positive cooperativity in complex formation.[4][6]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Structural Insights into the KRAS G12D Ternary Complex
Structural elucidation, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), is critical for understanding the molecular interactions that govern ternary complex formation, stability, and degradation efficiency.[1][7] These techniques provide atomic-level resolution of the interfaces between KRAS G12D, the PROTAC, and the recruited E3 ligase.
Most reported KRAS G12D degraders utilize warheads based on inhibitors that target the switch-II pocket, such as analogues of MRTX1133, and recruit the VHL E3 ligase.[2][8][9] Structural studies have revealed that the linker composition and length are paramount; they not only bridge the two proteins but also orient them in a conformation that is conducive to ubiquitination.[4] Analysis of crystal structures shows how specific interactions between the PROTAC and both protein surfaces can lead to high positive cooperativity, a phenomenon where the binding of one protein to the PROTAC enhances the affinity for the second protein.[6]
Quantitative Data: Crystallographic Structures
The following table summarizes key data from relevant crystal structures of KRAS G12D in complex with inhibitors that serve as warheads for PROTAC development. While structures of the full ternary complex are emerging, analysis of the binary complexes provides the foundation for rational PROTAC design.
| PDB ID | Title | Resolution (Å) | Ligand(s) | R-Value Work | R-Value Free | Organism |
| 7RPZ | KRAS G12D in complex with MRTX-1133 | 1.30 | MRTX-1133, GDP, Mg²⁺ | 0.149 | 0.171 | Homo sapiens |
| 6GJ7 | KRAS G12D (GPPCP) in complex with compound 22 | 1.67 | GPPCP, Mg²⁺ | 0.226 | 0.257 | Homo sapiens |
Data sourced from RCSB PDB.[10][11]
Biophysical and Cellular Characterization
Beyond static crystal structures, a suite of biophysical and cellular assays is required to quantify the dynamics and functional outcomes of ternary complex formation. Techniques like Surface Plasmon Resonance (SPR) are used to measure binding affinities (Kd), association/dissociation rates, and the cooperativity (α) of the complex. Cellular assays determine the PROTAC's potency (DC50, the concentration for 50% degradation) and efficacy (Dmax, the maximal level of degradation).
Quantitative Data: PROTAC Performance
This table compiles representative biophysical and degradation data for VHL-based KRAS G12D PROTACs from recent literature.
| Compound | Target(s) | E3 Ligase | Kd (Ternary, nM) | Cooperativity (α) | Ternary t1/2 (s) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 3 | KRAS G12D (GCP) | VHL | <10 | 4.2 | 93 | N/A | N/A | N/A |
| ACBI3 | pan-KRAS | VHL | <10 | N/A | 9 | ~50-500 | >90 | Various |
| ACBI4 | KRAS(on) | VHL | <10 | High | N/A | Potent | >90 | Various |
| 8o | KRAS G12D | VHL | N/A | N/A | N/A | ~10-100 | >90 | AsPC-1, MIA PaCa-2 |
Data compiled from multiple sources.[5][6][9] Note: N/A indicates data not available in the cited literature. Values are approximate and vary by experimental conditions.
Key Experimental Protocols
The characterization of a KRAS G12D PROTAC degrader involves a multi-step workflow, from initial design to in vivo validation.
Caption: A typical experimental workflow for the development and validation of a KRAS G12D PROTAC.
X-Ray Crystallography of the Ternary Complex
-
Objective: To obtain an atomic-resolution structure of the KRAS G12D-PROTAC-E3 ligase complex.
-
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human KRAS G12D (residues 1-169, loaded with a non-hydrolyzable GTP analog like GCP or GppNHp) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) from E. coli or insect cells.[6]
-
Complex Formation: Incubate the purified KRAS G12D and VCB complex with a molar excess of the PROTAC degrader to facilitate ternary complex formation.
-
Purification of Ternary Complex: Purify the intact ternary complex using size-exclusion chromatography (SEC) to separate it from unbound components.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using sitting-drop or hanging-drop vapor diffusion methods.[12]
-
Data Collection: Flash-cool the obtained crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data, solve the phase problem using molecular replacement (with KRAS and VCB structures as search models), and build and refine the atomic model of the ternary complex.[12]
-
Surface Plasmon Resonance (SPR) for Binding and Cooperativity
-
Objective: To quantify the binding affinities and kinetics of the binary and ternary complexes and to calculate cooperativity.
-
Protocol:
-
Chip Preparation: Immobilize biotinylated KRAS G12D onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-KRAS): Flow serial dilutions of the PROTAC over the KRAS-coated surface to determine the Kd of the binary interaction.
-
Binary Interaction (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over the surface to measure the Kd of the other binary interaction.
-
Ternary Interaction: To measure the ternary Kd, flow serial dilutions of the E3 ligase over the KRAS-coated surface in the presence of a constant, saturating concentration of the PROTAC.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic parameters (kon, koff) and affinity (Kd).
-
Cooperativity (α) Calculation: Cooperativity is calculated as the ratio of the binary Kd values to the ternary Kd values (α = (KdPROTAC/KRAS * KdPROTAC/E3) / (KdTernary * [PROTAC])). A value of α > 1 indicates positive cooperativity.[6]
-
Western Blot for Cellular Degradation (DC₅₀/Dₘₐₓ)
-
Objective: To measure the concentration-dependent degradation of endogenous KRAS G12D in cancer cell lines.
-
Protocol:
-
Cell Culture: Plate KRAS G12D mutant cancer cells (e.g., MIA PaCa-2, AsPC-1) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC degrader (e.g., from 0.1 nM to 10 µM) for a fixed period (e.g., 6, 12, or 24 hours).[13]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for KRAS G12D or total KRAS. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a fluorescently or HRP-conjugated secondary antibody for detection. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the KRAS band intensity to the loading control. Plot the normalized KRAS levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
KRAS Signaling and PROTAC Intervention
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The G12D mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive activation of downstream pro-survival pathways. PROTACs that degrade KRAS G12D effectively remove the entire protein scaffold, shutting down all downstream signaling originating from the oncoprotein.
Caption: Simplified KRAS/MAPK signaling pathway indicating constitutive activation by the G12D mutation and intervention via PROTAC-mediated degradation.
Conclusion and Future Directions
The structural and biophysical characterization of PROTAC-mediated ternary complexes is accelerating the development of potent and selective KRAS G12D degraders. The intricate interplay between the warhead, linker, and E3 ligase ligand dictates the stability and productivity of the ternary complex. High-resolution structures have provided an invaluable blueprint for optimizing these molecules, leading to compounds with high cooperativity and potent cellular activity.[1][6]
Future research will likely focus on obtaining more high-resolution structures of full ternary complexes with different linkers and E3 ligases to better understand the rules of productive complex formation. Cryo-EM will be increasingly important for capturing the dynamic nature of these complexes in solution.[7][14] Furthermore, overcoming potential resistance mechanisms, such as mutations in the E3 ligase or upregulation of KRAS expression, and improving the oral bioavailability of these relatively large molecules remain key challenges on the path to clinical success.[1] Ultimately, the targeted degradation of KRAS G12D holds immense promise to finally drug one of oncology's most elusive targets.
References
- 1. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 8. design-synthesis-and-biological-evaluation-of-potent-and-selective-protac-degraders-of-oncogenic-kras-g12d - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
The Selectivity of PROTAC KRAS G12D Degraders: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a high-priority target in oncology due to its prevalence in aggressive cancers such as pancreatic, colorectal, and lung adenocarcinomas. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate the KRAS G12D oncoprotein rather than merely inhibiting it. This approach utilizes the cell's own ubiquitin-proteasome system to induce targeted degradation.
A critical parameter for the clinical success of any KRAS G12D degrader is its selectivity. High selectivity for KRAS G12D over wild-type KRAS and other RAS isoforms (e.g., NRAS, HRAS) is essential to minimize off-target effects and enhance the therapeutic window. This technical guide provides a comprehensive overview of the selectivity of prominent PROTAC KRAS G12D degraders, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
It is important to note that while the term "PROTAC KRAS G12D degrader 2" has appeared in some commercial contexts, it is not a universally recognized scientific designation for a specific molecule. Therefore, this guide will focus on well-characterized and published KRAS G12D degraders to ensure the accuracy and relevance of the presented data.
Quantitative Data on PROTAC KRAS G12D Degrader Selectivity
The following tables summarize the degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50) of several key KRAS G12D PROTACs. These data highlight their selectivity for KRAS G12D-mutant cancer cells.
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of KRAS G12D PROTACs in KRAS G12D-mutant Cell Lines
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| ZJK-807 | AsPC-1 | 79.5 ± 5.4 | 92 | CRBN | [1][2] |
| GP2D | 130.8 ± 13.1 | 92 | CRBN | [1] | |
| AGS | 313.8 ± 99.9 | 70 | CRBN | [1] | |
| RP03707 | AsPC-1 | Sub-nanomolar | >90 | CRBN | [3] |
| ASP3082 | PK-59 | 23 | Not Reported | VHL | [4] |
| ACBI3 | GP2d | 3.9 | Not Reported | VHL | [5] |
| GP5d | 2 | Not Reported | VHL |
Table 2: Anti-proliferative Activity (IC50) of KRAS G12D PROTACs
| Degrader | Cell Line (KRAS status) | IC50 (nM) | Reference |
| ZJK-807 | AsPC-1 (G12D) | 219.6 ± 43.8 | [1] |
| AGS (G12D) | 273.5 ± 58.9 | [1] | |
| GP2D (G12D) | 1110 ± 107.2 | [1] | |
| ASP3082 | Pancreatic Cancer Cells (G12D) | 19 | [4] |
| ACBI3 | KRAS-mutant cell lines (geometric mean) | 478 | [6] |
| KRAS WT cell lines (geometric mean) | 8300 | [6] | |
| GP5d (G12D) | 5 | [7] |
Table 3: Selectivity Profile of KRAS G12D PROTACs
| Degrader | Selectivity Highlights | Reference |
| ZJK-807 | Minimal impact on wild-type KRAS or other mutants (G12C, G12S, G12V, G13D). No degradation of CRBN off-targets GSPT1 and CK1α. | [1] |
| RP03707 | Highly selective for degrading the KRAS G12D protein. | [3][8] |
| ASP3082 | Extremely selective for KRAS G12D over wild-type KRAS and over 9,000 other proteins in a proteomics analysis. | [4] |
| ACBI3 | Pan-KRAS degrader, potent against 13 of the 17 most prevalent KRAS mutants. Spares HRAS and NRAS. | [6][9] |
Signaling Pathways and Experimental Workflows
To understand the context of KRAS G12D degradation and the methods used to assess it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTAC KRAS G12D degrader selectivity.
Western Blot for KRAS Degradation
This protocol is used to determine the extent of KRAS protein degradation (DC50 and Dmax) in cells following treatment with a PROTAC degrader.
a. Cell Lysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC degrader for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][11][12]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
c. SDS-PAGE and Electrotransfer
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[12]
-
Load 20-30 µg of total protein per lane onto a 4-20% Tris-Glycine gel.[3][10] Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system at 100V for 1-2 hours at 4°C.[3]
d. Immunoblotting
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for KRAS (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
e. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the KRAS band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the IC50 of the PROTAC degrader.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC degrader in culture medium and add them to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[1][4]
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][4] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC-induced ternary complex (KRAS:PROTAC:E3 Ligase). This helps in understanding the cooperativity of the complex formation.
-
Immobilization of E3 Ligase:
-
The E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1) is typically immobilized on the sensor chip surface.[9] This allows for the screening of multiple PROTACs and target proteins with a single chip setup.
-
-
Binary Interaction Analysis:
-
First, measure the binary binding affinity of the PROTAC to the immobilized E3 ligase.
-
Separately, measure the binary binding affinity of the PROTAC to the KRAS G12D protein in solution.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the KRAS G12D protein and the PROTAC degrader over the E3 ligase-immobilized surface.
-
Alternatively, inject the KRAS G12D protein over the surface in the presence of a constant concentration of the PROTAC in the running buffer.
-
Measure the association (kon) and dissociation (koff) rate constants of the ternary complex formation.
-
-
Data Analysis:
-
Calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions (KD = koff / kon).
-
Determine the cooperativity factor (α), which is the ratio of the binding affinity of the PROTAC for one protein in the absence and presence of the other protein.[9] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This method provides an unbiased, global assessment of a PROTAC's selectivity by quantifying changes in protein abundance across the entire proteome.
-
Sample Preparation:
-
Treat a relevant cell line (e.g., a KRAS G12D mutant line) with the PROTAC degrader at a concentration that induces significant degradation of KRAS G12D (e.g., 5-10x DC50). Include a vehicle control and potentially an inactive epimer of the PROTAC as a negative control.
-
Harvest cells and perform lysis as described for the Western blot protocol.
-
Digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
The mass spectrometer will perform data-dependent or data-independent acquisition to fragment the peptides and generate tandem mass spectra.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the spectral data against a protein database to identify and quantify peptides and proteins.
-
Normalize the protein abundance data across all samples.
-
Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with the PROTAC degrader.
-
Generate a volcano plot to visualize the changes in protein abundance, highlighting KRAS G12D as the intended target and identifying any other proteins that are significantly downregulated (potential off-targets).
-
Conclusion
The selectivity of PROTAC KRAS G12D degraders is a multifaceted parameter that is crucial for their therapeutic potential. As demonstrated by the data on molecules like ZJK-807, RP03707, and ASP3082, high selectivity for KRAS G12D over other KRAS variants and the broader proteome is achievable. In contrast, pan-KRAS degraders like ACBI3 offer a different therapeutic strategy by targeting multiple KRAS mutants. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the selectivity and potency of novel KRAS G12D degraders. Continued research and development in this area, guided by these principles and methodologies, hold great promise for delivering effective and safe therapies for patients with KRAS G12D-driven cancers.
References
- 1. ch.promega.com [ch.promega.com]
- 2. KRAS isoform analysis [bio-protocol.org]
- 3. Differential KrasV12 protein levels control a switch regulating lung cancer cell morphology and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. docs.abcam.com [docs.abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad.com [bio-rad.com]
- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
The Impact of PROTAC-Mediated KRAS G12D Degradation on Downstream Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, has long been a challenging target in cancer therapy. The advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to eliminate the KRAS G12D protein rather than merely inhibiting its activity. This technical guide provides an in-depth analysis of the effects of KRAS G12D degradation by PROTACs on critical downstream signaling pathways, supported by available quantitative data and detailed experimental methodologies. While the specific entity "PROTAC KRAS G12D degrader 2" appears to be a misnomer in publicly available scientific literature, this document focuses on well-characterized KRAS G12D-targeting PROTACs to elucidate their mechanism and impact.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Core Downstream Signaling Pathways Affected by KRAS G12D
The constitutively active KRAS G12D mutant protein drives tumor cell proliferation and survival primarily through the activation of two key signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1]
The MAPK/ERK Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Activated KRAS-GTP recruits and activates RAF kinases, initiating a phosphorylation cascade that ultimately leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression.
The PI3K/AKT/mTOR Pathway
This pathway is crucial for cell growth, survival, and metabolism. Activated KRAS-GTP can also activate PI3K, leading to the phosphorylation of AKT. Activated AKT, in turn, modulates a variety of downstream targets, including mTOR, to promote cell survival and growth.
Quantitative Effects of KRAS G12D Degraders on Downstream Signaling
The degradation of KRAS G12D by PROTACs leads to a significant reduction in the phosphorylation and activation of downstream effectors. The following tables summarize the available quantitative data for notable KRAS G12D degraders and inhibitors.
In Vitro Degradation and Proliferation Inhibition
| Compound | Target | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | E3 Ligase | Citation |
| ASP3082 | KRAS G12D | AsPC-1 | 23 nM | 19 nM | VHL | [2] |
| HDB-82 | KRAS G12D | Various | pM to sub-nM range | Low nM | Not Specified | [3] |
| RP03707 | KRAS G12D | Multiple | Not Specified | Potent Inhibition | CRBN | [4] |
| CH091138 (6) | KRAS G12D | AsPC-1 | Not Specified | Potent Inhibition | VHL | [5] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell proliferation.
Inhibition of Downstream Signaling Molecules
| Compound | Target | Cell Line | Downstream Target | Effect | Citation |
| ASP3082 | KRAS G12D | AsPC-1 | pERK | IC50 of 14 nM | [2] |
| MRTX1133 (Inhibitor) | KRAS G12D | AGS | pERK | IC50 of 2 nM | [6] |
| Generic G12D PROTACs | KRAS G12D | In vitro models | pERK | Significant suppression | [7] |
| Generic G12D PROTACs | KRAS G12D | In vitro models | pAKT | Significant suppression | [7] |
Experimental Protocols
Detailed experimental protocols are often found in the supplementary materials of peer-reviewed publications. Below are generalized methodologies for key assays used to evaluate the effects of KRAS G12D degraders.
Western Blotting for Protein Degradation and Signaling Inhibition
This technique is used to quantify the levels of total KRAS G12D and the phosphorylated forms of downstream proteins like ERK and AKT.
Protocol Outline:
-
Cell Treatment and Lysis: Cancer cells harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) are treated with the PROTAC degrader at various concentrations and for different durations. Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., KRAS G12D, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.
Cell Viability Assays
These assays measure the effect of the PROTAC degrader on the proliferation and survival of cancer cells.
Common Methodologies:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the KRAS G12D PROTAC degrader.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: The appropriate assay reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the degrader that causes a 50% reduction in cell viability.
In-Cell ELISA for Protein Degradation
This method allows for the high-throughput quantification of protein degradation directly in cultured cells.
Protocol Outline:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the PROTAC degrader.
-
Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody targeting KRAS G12D.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added.
-
Substrate Addition and Signal Detection: A colorimetric or fluorometric HRP substrate is added, and the signal is measured on a plate reader.
-
Normalization: The signal is often normalized to cell number (e.g., using a DNA stain like Hoechst).
Conclusion
PROTAC-mediated degradation of KRAS G12D represents a promising therapeutic strategy. By eliminating the oncogenic protein, these degraders effectively shut down the downstream MAPK/ERK and PI3K/AKT signaling pathways, leading to potent anti-proliferative effects in cancer cells. The continued development and characterization of KRAS G12D-targeting PROTACs, with a focus on optimizing their degradation efficiency, selectivity, and drug-like properties, hold significant potential for the treatment of KRAS G12D-driven cancers. Further research is needed to fully elucidate the long-term effects and potential resistance mechanisms to this novel class of therapeutics.
References
- 1. KrasG12D induces EGFR-MYC cross signaling in murine primary pancreatic ductal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRASG12D selective VHL-PROTAC with sparing KRASWT and other KRAS mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols: Utilizing PROTAC KRAS G12D Degrader 2 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a high mortality rate, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in approximately 40% of PDAC cases, making it a critical therapeutic target.[1] Traditional small molecule inhibitors have faced challenges in effectively targeting KRAS. A novel and promising therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] A PROTAC consists of a ligand that binds to the target protein (in this case, KRAS G12D), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors.[3][5]
This document provides detailed application notes and protocols for the use of a specific PROTAC KRAS G12D degrader, hereafter referred to as "PROTAC KRAS G12D Degrader 2," in pancreatic cancer cell lines harboring the KRAS G12D mutation. The provided information is based on published data for potent and selective KRAS G12D degraders such as RP03707 and PROTAC 8o.
Mechanism of Action: PROTAC-mediated Degradation of KRAS G12D
The fundamental principle behind this compound is to induce the selective degradation of the oncogenic KRAS G12D protein.
KRAS G12D Signaling Pathway in Pancreatic Cancer
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and tumor growth. The primary signaling cascades affected are the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of potent PROTAC KRAS G12D degraders in pancreatic cancer models.
Table 1: In Vitro Activity in AsPc-1 Pancreatic Cancer Cells
| Compound | DC50 (Degradation) | Degradation (%) | Time (hours) |
| RP03707 | Sub-nanomolar | >90 | 24 |
Table 2: In Vivo Activity in Mouse Xenograft Model (AsPc-1)
| Compound | Dose | Administration | KRAS G12D Reduction in Tumor (%) | Duration of Reduction |
| RP03707 | 10 mg/kg | Single intravenous | 90 | 7 days |
Table 3: Antiproliferative Activity of PROTAC 8o in KRAS G12D Mutant Cancer Cell Lines
| Cell Line | Mutation | Activity |
| AsPC-1 | KRAS G12D | Potent growth suppression |
| Panel of other KRAS G12D mutant lines | KRAS G12D | Potent growth suppression |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
KRAS G12D mutant pancreatic cancer cell lines such as AsPC-1, PANC-1, and SW1990 should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
KRAS G12D mutant pancreatic cancer cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for KRAS G12D Degradation
This protocol is to assess the degradation of KRAS G12D protein following treatment with the PROTAC degrader.
Materials:
-
KRAS G12D mutant pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-KRAS, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Lyse the cells in lysis buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against KRAS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
KRAS G12D mutant pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
This compound represents a promising therapeutic approach for pancreatic cancers harboring the KRAS G12D mutation. By inducing the selective degradation of the oncoprotein, this technology offers a novel mechanism to combat a previously "undruggable" target. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this class of molecules in relevant preclinical models. Careful execution of these experiments will be crucial in advancing our understanding and clinical translation of KRAS G12D-targeting PROTACs.
References
Application Notes and Protocols: PROTAC-mediated Degradation of KRAS G12D
These application notes provide a detailed protocol for utilizing a hypothetical PROTAC, herein referred to as "KRAS G12D Degrader 2," to induce the degradation of the KRAS G12D oncoprotein. The protocols are intended for researchers, scientists, and drug development professionals working on targeted protein degradation and KRAS-mutant cancers.
Introduction
The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being one of the most common. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor growth and survival. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. KRAS G12D Degrader 2 is a heterobifunctional molecule designed to bring an E3 ubiquitin ligase into proximity with the KRAS G12D protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This document outlines the protocols for assessing the efficacy of KRAS G12D Degrader 2 in cell culture, focusing on the western blot analysis of KRAS G12D degradation.
Mechanism of Action
KRAS G12D Degrader 2 functions by forming a ternary complex between the KRAS G12D protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the E3 ligase to polyubiquitinate KRAS G12D. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the KRAS G12D protein.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a human cancer cell line endogenously expressing the KRAS G12D mutation (e.g., MIA PaCa-2, PANC-1).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with increasing concentrations of KRAS G12D Degrader 2 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.
Western Blot Protocol for KRAS G12D Degradation
This protocol details the steps for assessing the degradation of KRAS G12D protein following treatment with KRAS G12D Degrader 2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against KRAS G12D
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against KRAS G12D (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the KRAS G12D band intensity to the corresponding loading control band intensity.
-
Data Presentation
The quantitative data from the western blot analysis should be summarized in a table for clear comparison of KRAS G12D degradation across different concentrations of the degrader and time points.
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized KRAS G12D Expression (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 0 | 24 | 1.00 | 0% |
| KRAS G12D Degrader 2 | 1 | 24 | 0.85 | 15% |
| KRAS G12D Degrader 2 | 10 | 24 | 0.52 | 48% |
| KRAS G12D Degrader 2 | 100 | 24 | 0.15 | 85% |
| KRAS G12D Degrader 2 | 1000 | 24 | 0.05 | 95% |
Table 1: Example data for dose-dependent degradation of KRAS G12D.
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized KRAS G12D Expression (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 1.00 | 0% |
| KRAS G12D Degrader 2 | 100 | 2 | 0.90 | 10% |
| KRAS G12D Degrader 2 | 100 | 4 | 0.65 | 35% |
| KRAS G12D Degrader 2 | 100 | 8 | 0.30 | 70% |
| KRAS G12D Degrader 2 | 100 | 16 | 0.10 | 90% |
| KRAS G12D Degrader 2 | 100 | 24 | 0.08 | 92% |
Table 2: Example data for time-dependent degradation of KRAS G12D.
Downstream Signaling Pathway Analysis
Degradation of KRAS G12D is expected to lead to the downregulation of its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways. This can be assessed by western blot analysis of key phosphorylated proteins in these pathways.
Protocol:
-
Follow the western blot protocol as described in section 3.2.
-
In addition to the primary antibody against KRAS G12D, use primary antibodies against phosphorylated and total forms of key downstream effectors, such as p-ERK, total ERK, p-AKT, and total AKT.
-
Analyze the data by normalizing the phosphorylated protein levels to the total protein levels.
Conclusion
This document provides a comprehensive set of protocols for the initial characterization of a KRAS G12D degrader. The successful degradation of KRAS G12D, confirmed by western blot, and the subsequent inhibition of downstream signaling pathways provide strong evidence for the on-target activity of the PROTAC molecule. These methods are fundamental for the preclinical evaluation of novel KRAS-targeted therapies.
Application Notes and Protocols for in vivo Dosing and Administration of PROTAC KRAS G12D Degrader 2 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This document provides detailed application notes and protocols for the in vivo dosing and administration of PROTAC KRAS G12D Degrader 2 in mouse models, a critical step in the preclinical evaluation of this potential cancer therapeutic. The protocols outlined below are compiled from publicly available data on several PROTAC KRAS G12D degraders and general best practices for in vivo studies in mice.
Quantitative Data Summary
The following tables summarize the in vivo efficacy data for various PROTAC KRAS G12D degraders in mouse models.
Table 1: Summary of in vivo Efficacy of PROTAC KRAS G12D Degraders
| PROTAC Degrader | Mouse Model | Dose | Administration Route | Dosing Schedule | Key Results |
| RP03707 | GP2d xenograft | 10 mg/kg | Intravenous (IV) | Single dose | 90% reduction of KRAS G12D protein levels for 7 days.[1] |
| HDB-82 | KRAS G12D-positive tumor models | 10 mg/kg | Intravenous (IV) | Once weekly (q.w.) | Substantial tumor growth inhibition.[2] |
| Setidegrasib (ASP3082) | PK-59 pancreatic cancer xenograft | Not specified | Intravenous (IV) | Two administrations | 98% tumor growth inhibition.[3] |
| PROTAC D | GP2D colorectal cancer xenograft | 1 mg/kg | Intravenous (IV) | Twice weekly (BiW) | 93-100% tumor growth inhibition (TGI).[4] |
| PROTAC D | GP2D colorectal cancer xenograft | 3 mg/kg | Intravenous (IV) | Once weekly (QW) or every two weeks (Q2W) | 93-100% tumor growth inhibition (TGI).[4] |
Experimental Protocols
Vehicle Formulation for Intravenous Administration
A common challenge with PROTACs is their often-low aqueous solubility. A suitable vehicle is crucial for effective intravenous administration.
Protocol 3.1.1: General Vehicle Formulation
-
Prepare a stock solution of the PROTAC KRAS G12D degrader in Dimethyl Sulfoxide (DMSO).
-
For the final formulation, take the required volume of the DMSO stock solution.
-
Add PEG300 (Polyethylene glycol 300) and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile double-distilled water (ddH₂O) to the final volume and mix until clear.[3]
-
The final concentration of DMSO should be kept low to avoid toxicity.
Note: The exact ratios of the components may need to be optimized for specific PROTACs to ensure solubility and stability.
Mouse Xenograft Model Establishment
Protocol 3.2.1: Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, GP2d, PK-59) under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells by trypsinization, wash with serum-free medium or phosphate-buffered saline (PBS), and resuspend in PBS or Matrigel at the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁷ cells/100 µL). Keep cells on ice.
-
Animal Handling: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Dosing and Administration
Protocol 3.3.1: Intravenous (IV) Administration
-
Preparation: Prepare the dosing solution of the PROTAC KRAS G12D degrader in the appropriate vehicle as described in Protocol 3.1.1.
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Injection: Administer the dosing solution via the tail vein using a sterile insulin syringe. The injection volume is typically 100-200 µL.
-
Dosing Schedule: Follow the dosing schedule as determined by the specific study design (e.g., single dose, once weekly, twice weekly).
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
Efficacy Assessment
Protocol 3.4.1: Tumor Growth Inhibition (TGI)
-
Continue to measure tumor volumes and body weights of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where: ΔT = Change in mean tumor volume of the treated group ΔC = Change in mean tumor volume of the control group
Protocol 3.4.2: Pharmacodynamic (PD) Analysis for KRAS G12D Degradation
-
Tissue Collection: At specified time points after dosing, euthanize a subset of mice from each group.
-
Tumor and Tissue Harvesting: Excise tumors and other relevant tissues. Snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor samples and extract total protein using a suitable lysis buffer.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for KRAS G12D and a loading control (e.g., GAPDH or β-actin). d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities to determine the percentage of KRAS G12D protein degradation relative to the vehicle-treated control group.
Visualizations
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[5][6][7]
Caption: Constitutively active KRAS G12D signaling pathway.
PROTAC Mechanism of Action
PROTACs induce the degradation of target proteins by forming a ternary complex with an E3 ubiquitin ligase and the target protein.
Caption: General mechanism of action for a PROTAC degrader.
Experimental Workflow for in vivo Efficacy Study
The following diagram illustrates the typical workflow for an in vivo study evaluating a PROTAC KRAS G12D degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor growth inhibition in xenograft model [bio-protocol.org]
Application Notes: Evaluating PROTAC KRAS G12D Degrader Efficacy in Xenograft Models
Introduction
The KRAS oncogene, particularly with the G12D mutation, is a major driver in notoriously aggressive cancers like pancreatic, colorectal, and lung cancers.[1][2] This mutation locks the KRAS protein in a perpetually active state, fueling uncontrolled cell proliferation and survival through downstream signaling pathways.[2][3] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic strategy. These heterobifunctional molecules hijack the cell's own ubiquitin-proteasome system to specifically target and eliminate disease-causing proteins, offering a potential advantage over traditional inhibitors.[4][5] Preclinical validation of these degraders is critical, and xenograft mouse models are an indispensable tool for evaluating in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[6][7]
These notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to test the efficacy of PROTAC KRAS G12D degraders.
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream pro-survival and proliferative pathways. The two primary cascades are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[1] A PROTAC degrader targeting KRAS G12D aims to eliminate the protein, thereby shutting down these critical signaling networks.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between the target protein (KRAS G12D) and an E3 ubiquitin ligase. This results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][8]
Experimental Protocols
A standardized workflow is essential for reproducible results when evaluating PROTAC efficacy in vivo.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous tumor model using a KRAS G12D-mutant cancer cell line.
1. Materials:
-
KRAS G12D-mutant cancer cell lines (e.g., AsPC-1, MIA PaCa-2 for pancreatic; SW1990 for colorectal).[7][9]
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, syringes, and needles (27-30G).
-
PROTAC degrader and vehicle solution.[10]
2. Cell Preparation:
-
Culture selected cells under standard conditions (37°C, 5% CO2).
-
Harvest cells at 80-90% confluency using trypsin.
-
Wash cells with sterile PBS and perform a cell count (e.g., using a hemocytometer).
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL. Keep on ice.
3. Tumor Implantation:
-
Anesthetize the mouse according to approved institutional animal care protocols.
-
Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank of the mouse.
4. Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health status concurrently.
-
Once tumors reach the target volume, randomize animals into treatment and vehicle control groups (n=8-10 per group).
-
Administer the PROTAC degrader and vehicle via the determined route (e.g., intraperitoneal, oral, intravenous) and schedule (e.g., daily, biweekly).[11]
5. Study Endpoint and Tissue Collection:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or the study reaches its planned duration.
-
At the endpoint, euthanize the animals.
-
Excise tumors, measure their final weight and volume.
-
Divide the tumor tissue: snap-freeze a portion in liquid nitrogen for Western blot/PK analysis, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
Protocol 2: Pharmacodynamic (PD) Analysis - Western Blot
This protocol assesses the level of KRAS G12D degradation and downstream pathway inhibition in tumor tissue.
1. Materials:
-
Harvested tumor tissue (snap-frozen).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-KRAS G12D, anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH/β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate (ECL).
2. Protein Extraction:
-
Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
3. Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane).
-
Separate proteins by SDS-PAGE.
4. Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity using software like ImageJ to determine the percentage of KRAS degradation and pathway modulation relative to the vehicle control.
Data Presentation: Efficacy of Preclinical KRAS G12D Degraders
The following tables summarize reported quantitative data for various PROTAC KRAS G12D degraders tested in xenograft models.
Table 1: In Vivo Efficacy and Target Degradation
| Degrader | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | KRAS G12D Degradation | Reference |
| ARV-806 | Pancreatic, Colorectal | Cell Line-Derived (CDX) | 3 mg/kg, biweekly | ≥30% regression from baseline | >90% after a single dose | [11] |
| Unnamed G12D PROTAC | Not specified | Relevant Xenograft Models | Single dose | Tumor regression | >95% | [12] |
| PROTAC 80 | Pancreatic | AsPC-1 CDX | Not specified | Suppressed tumor growth | Potent decay of KRAS G12D | [7][13] |
| TUS-007 | Pancreatic | Orthotopic Xenograft | Oral administration | Tumor suppression effect confirmed | Moderate KRAS degradation | [9] |
| RP03707 | Not specified | CDX Models | Not specified | Excellent efficacy | Prolonged PD effects | [6] |
Table 2: In Vitro Potency of KRAS G12D Degraders
| Degrader | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | E3 Ligase Recruited | Reference |
| Setidegrasib | Not specified | 37 nM | Not specified | VHL | [10] |
| Unnamed G12D PROTAC | Not specified | Picomolar potency | Superior to known inhibitors | Not specified | [12] |
| PROTAC 8o | Multiple KRAS G12D lines | Potent, rapid degradation | Potent suppression | VHL | [13] |
| LT-010366 | GP2D | Dose-dependent degradation | Antitumor activity | Not specified | [11] |
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Setidegrasib | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KRAS G12D Dependency in Tumors Using MRTX1133
Disclaimer: While the topic specified "PROTAC KRAS G12D degrader 2," extensive research did not identify a publicly documented molecule with this specific designation. The following application notes and protocols are based on the well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133 , as a representative tool compound for studying KRAS G12D dependency in tumors. MRTX1133 effectively inhibits KRAS G12D signaling and provides a valuable model for investigating the biological consequences of targeting this critical oncogene.
Application Notes
Introduction
The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer.[1][2] Historically, KRAS has been considered an "undruggable" target.[3] MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D.[1][4][5] It binds to the switch II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D, preventing the protein-protein interactions necessary for downstream signaling activation.[2][4] These application notes provide an overview of MRTX1133 and protocols for its use in studying KRAS G12D dependency in cancer cells.
Mechanism of Action
MRTX1133 exhibits a high affinity for GDP-loaded KRAS G12D, with a dissociation constant (KD) of approximately 0.2 pM.[3][5] By binding to the switch II pocket, MRTX1133 effectively blocks the interaction of KRAS G12D with its downstream effectors, such as RAF, leading to the inhibition of the MAPK signaling pathway (RAF/MEK/ERK).[1][3] This suppression of oncogenic signaling results in reduced cell proliferation and tumor growth in KRAS G12D-mutant cancer models.[4][5]
Applications
-
In vitro studies:
-
Investigating the dependency of cancer cell lines on KRAS G12D for survival and proliferation.
-
Elucidating the downstream signaling pathways regulated by KRAS G12D.
-
Screening for synergistic drug combinations to overcome potential resistance mechanisms.[2]
-
-
In vivo studies:
Data Presentation
Table 1: In Vitro Activity of MRTX1133 in KRAS G12D-Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (ERK Phosphorylation) | IC50 (Cell Viability) | Reference |
| AGS | Gastric Adenocarcinoma | 2 nM | 6 nM | [4] |
| AsPC-1 | Pancreatic | 1-10 nM | Not Reported | [7] |
| Panc 04.03 | Pancreatic | 1-10 nM | Not Reported | [7] |
| SW1990 | Pancreatic | 1-10 nM | Not Reported | [7] |
| HPAC | Pancreatic | 1-10 nM | Not Reported | [7] |
| Panel of KRAS G12D-mutant cell lines | Various | Median ~5 nM | Median ~5 nM | [5] |
Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference |
| Panc 04.03 Xenograft | Pancreatic | 10 and 30 mg/kg BID (IP) | -62% and -73% tumor regression | [4] |
| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | 85% tumor regression | [1] |
| 11 PDAC Xenograft/PDX models | Pancreatic | Not specified | ≥30% tumor regression in 8 of 11 models | [5] |
| MIA PaCa-2 Xenograft (KRAS G12C) | Pancreatic | Not specified | Significant inhibition of tumor growth | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a method to assess the effect of MRTX1133 on the viability of KRAS G12D-mutant cancer cells using a luminescence-based assay.
Materials:
-
KRAS G12D-mutant cancer cell line (e.g., AGS, AsPC-1)
-
Complete cell culture medium
-
MRTX1133
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of MRTX1133 in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the MRTX1133 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for measuring the inhibition of KRAS G12D downstream signaling by assessing the phosphorylation status of ERK.
Materials:
-
KRAS G12D-mutant cancer cell line
-
Complete cell culture medium
-
MRTX1133
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of MRTX1133 (e.g., 1, 10, 100 nM) or DMSO for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MRTX1133 in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
KRAS G12D-mutant cancer cell line (e.g., Panc 04.03)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
MRTX1133
-
Vehicle solution (e.g., Captisol)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the MRTX1133 formulation in the appropriate vehicle.
-
Administer MRTX1133 or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 10 mg/kg, twice daily).[4]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory action of MRTX1133.
Caption: Experimental workflow for evaluating MRTX1133 efficacy.
Caption: Logical framework for studying KRAS G12D dependency with MRTX1133.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: CRISPR Screen in Combination with a PROTAC KRAS G12D Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of CRISPR-Cas9 gene-editing technology has revolutionized functional genomics, enabling systematic interrogation of gene function.[1][2] When combined with targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs), it offers a powerful platform to identify and validate novel drug targets and understand mechanisms of drug resistance. This document provides detailed application notes and protocols for conducting a CRISPR screen in conjunction with a second-generation PROTAC designed to degrade the oncogenic KRAS G12D protein.
KRAS is a frequently mutated oncogene in various cancers, with the G12D mutation being particularly prevalent. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] By performing a genome-wide or targeted CRISPR screen in cancer cells treated with a KRAS G12D PROTAC, researchers can identify genes whose knockout confers sensitivity or resistance to the degrader. This information is invaluable for developing combination therapies and overcoming acquired resistance.
Signaling Pathways and Mechanisms
KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.
References
Troubleshooting & Optimization
Technical Support Center: PROTAC KRAS G12D Degrader 2
Welcome to the technical support center for PROTAC KRAS G12D degrader 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address challenges encountered during their experiments, particularly when observing a lack of degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying the potential reasons for the lack of KRAS G12D degradation when using this compound.
Problem: No degradation of KRAS G12D is observed in my cellular assays.
The absence of target protein degradation is a common issue in PROTAC-based experiments. This can stem from various factors, including the compound itself, the experimental setup, or the biological system being used. Follow the steps below to diagnose the issue.
Caption: A flowchart for troubleshooting PROTAC experiments.
Step 1: Verify Compound Integrity and Experimental Setup
Question: Is the PROTAC compound and experimental design optimized?
-
Compound Solubility and Stability: Poor solubility can significantly limit the effective concentration of the PROTAC in the cell culture media.
-
Concentration Range (Dose-Response): The optimal concentration for degradation is crucial. Concentrations that are too low will be ineffective, while concentrations that are too high can lead to the "hook effect," where the formation of binary complexes (PROTAC-KRAS or PROTAC-E3 ligase) is favored over the productive ternary complex.[3]
-
Action: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50).
-
-
Treatment Duration: Degradation is a time-dependent process. The kinetics can vary between different PROTACs and cell lines.[3]
-
Action: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for observing maximal degradation. Shorter treatment times (< 6 hours) are often used to identify direct targets.[4]
-
| Parameter | Recommended Range | Rationale |
| Concentration | 1 nM - 10 µM | To determine DC50 and identify potential hook effect.[3] |
| Time Course | 2 - 24 hours | Degradation kinetics vary; allows for identification of optimal time point. |
| Cell Confluency | 70-80% | Ensures cells are in a healthy, proliferative state.[5] |
Step 2: Assess the Cellular System
Question: Is the cellular model appropriate and are the necessary components expressed?
-
Cellular Permeability: Due to their larger size, PROTACs may have poor cell permeability, preventing them from reaching their intracellular targets.[1][6]
-
Action: If direct measurement of intracellular concentration is not feasible, consider using a cell line with known high permeability or perform lysis experiments to bypass the cell membrane.
-
-
Target and E3 Ligase Expression: The PROTAC requires the presence of both the target protein (KRAS G12D) and the specific E3 ligase it is designed to recruit (e.g., VHL or Cereblon).
-
Action: Confirm the expression levels of both KRAS G12D and the relevant E3 ligase in your chosen cell line via Western Blot or qPCR. If the endogenous E3 ligase level is low, consider overexpressing it. Some studies suggest VHL-recruiting degraders may be more efficient for KRAS mutants than those recruiting CRBN.[7]
-
Step 3: Confirm Target and E3 Ligase Engagement
Question: Is the PROTAC capable of binding to KRAS G12D and the E3 ligase independently?
-
Binary Engagement: The PROTAC must be able to bind to both its targets to function. Lack of binding to either will prevent ternary complex formation.
Step 4: Verify Ternary Complex Formation
Question: Does the PROTAC successfully bring KRAS G12D and the E3 ligase together?
-
Ternary Complex Formation is Essential: The formation of a stable ternary complex (KRAS G12D - PROTAC - E3 Ligase) is a prerequisite for subsequent ubiquitination and degradation.[10][11] The stability and cooperativity of this complex are often more predictive of degradation efficacy than binary binding affinities alone.[8][12]
-
Action: Use techniques like Co-Immunoprecipitation (Co-IP) to pull down the target protein or E3 ligase and blot for the other components of the complex. In vitro assays like SPR or TR-FRET can also be used to quantify the formation and stability of the ternary complex.[9]
-
Caption: The mechanism of action for a PROTAC degrader.
Step 5: Confirm Proteasome-Dependent Degradation
Question: Is the degradation process dependent on the ubiquitin-proteasome system?
-
Mechanism of Action: PROTACs work by hijacking the cell's ubiquitin-proteasome system.[13] If this pathway is inhibited, degradation will not occur.
-
Action: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[4] If the PROTAC is functional, the presence of these inhibitors should "rescue" the degradation of KRAS G12D, confirming a proteasome-dependent mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls for my PROTAC experiment?
A1: To ensure the observed degradation is specific and on-target, several controls are essential.
| Control Type | Description | Purpose |
| Vehicle Control (e.g., DMSO) | Treat cells with the same concentration of the vehicle used to dissolve the PROTAC. | To establish the baseline level of the target protein. |
| Inactive Epimer/Diastereomer Control | A stereoisomer of the PROTAC that cannot bind to the E3 ligase (e.g., contains cis-hydroxyproline for VHL binders).[3][] | To demonstrate that degradation requires E3 ligase engagement. |
| Warhead-Only Control | The molecule that binds to the target protein (KRAS G12D) but lacks the E3 ligase binder and linker. | To distinguish between effects from target inhibition versus target degradation.[4] |
| Proteasome Inhibitor | Co-treatment with a proteasome inhibitor like MG-132 or Carfilzomib.[4] | To confirm that the protein loss is due to proteasomal degradation. |
Q2: What is the "hook effect" and how can I mitigate it?
A2: The hook effect describes the phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the high concentration of the PROTAC favors the formation of separate binary complexes (PROTAC-KRAS G12D and PROTAC-E3 ligase) over the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to find the optimal concentration range for degradation.[3]
Q3: My PROTAC binds to KRAS G12D and the E3 ligase in binary assays, but I still don't see degradation. What's next?
A3: This strongly suggests an issue with ternary complex formation. The linker length, composition, or attachment points on the two binding moieties might be creating steric hindrance or an unfavorable orientation that prevents the two proteins from coming together effectively.[6] The next step is to verify ternary complex formation directly using an assay like Co-Immunoprecipitation. If no complex is detected, a redesign of the PROTAC linker may be necessary.
Q4: How do I know if my PROTAC is getting into the cells?
A4: Poor cellular permeability is a known challenge for PROTACs due to their high molecular weight.[1] Direct confirmation can be achieved using LC-MS/MS to measure the intracellular concentration of the compound. Indirectly, if you can confirm target engagement inside the cell using a method like CETSA, it provides strong evidence that the PROTAC has crossed the cell membrane.
Caption: The KRAS downstream signaling pathway.
Key Experimental Protocols
Protocol 1: Western Blot for KRAS G12D Degradation
-
Cell Seeding: Seed cells (e.g., AsPC-1, GP2d) in 6-well plates to achieve 70-80% confluency on the day of treatment.[5][15]
-
Treatment: Treat cells with a range of concentrations of this compound (and relevant controls) for the desired duration (e.g., 18 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.[5]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against KRAS G12D overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the KRAS G12D signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Cell Treatment & Lysis: Treat cells with the optimal concentration of the PROTAC or controls. Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or a tag, overnight at 4°C.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for KRAS G12D. A band for KRAS G12D in the sample treated with the active PROTAC indicates the formation of the ternary complex.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting PROTAC KRAS G12D degrader 2 insolubility issues"
This guide provides troubleshooting assistance and frequently asked questions for researchers working with PROTAC KRAS G12D degraders, with a focus on overcoming common insolubility challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC KRAS G12D Degrader-2 is precipitating out of my standard DMSO stock solution. What should I do?
A1: PROTACs often have high molecular weights and lipophilicity, leading to poor solubility even in DMSO.[1][2] If you observe precipitation:
-
Gentle Warming: Try warming the solution to 37-60°C with gentle vortexing. One specific PROTAC KRAS G12D degrader requires warming and heating to 60°C to dissolve in DMSO at 10 mg/mL.[3]
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Lower Concentration: Prepare a less concentrated stock solution. While high concentrations are convenient, ensuring the compound is fully dissolved is critical for accurate results.
-
Fresh Stocks: Prepare fresh stock solutions before each experiment, as some PROTACs can precipitate out of solution over time, even when frozen.
Q2: I've successfully dissolved the degrader in DMSO, but it crashes out when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of most PROTACs.[1][4]
-
Increase Final DMSO Concentration: Ensure your final DMSO concentration in the media is sufficient to maintain solubility, but be mindful of vehicle toxicity to your cells (typically ≤ 0.5%).
-
Pluronic F-127: Consider using a non-ionic surfactant like Pluronic F-127 to improve aqueous solubility and prevent precipitation in your assay.
-
Serum Percentage: Increasing the serum percentage in your media can sometimes help keep hydrophobic compounds in solution due to binding to proteins like albumin.
-
Pre-dilution: Perform serial dilutions in a mixture of DMSO and media before the final dilution into the cell culture plate to avoid sharp polarity changes that cause precipitation.
Q3: My in vivo experiments are showing poor efficacy, which I suspect is due to low bioavailability. What formulation strategies can improve the degrader's solubility?
A3: Low aqueous solubility is a primary factor limiting the oral bioavailability of PROTACs.[1][4] Several formulation strategies can be employed to overcome this:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique to improve the dissolution of poorly soluble drugs.[4] ASDs involve dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS).[5][6] This can significantly increase supersaturation in aqueous environments.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations like self-nano emulsifying preconcentrates can significantly enhance solubility in aqueous and biorelevant media.[4]
-
Biorelevant Buffers: Studies have shown that PROTAC solubility can be significantly improved in biorelevant buffers that mimic the intestinal environment, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][2] This suggests that administering the compound with food could improve in vivo exposure.[1]
Q4: How can the chemical structure of the PROTAC itself be modified to improve solubility?
A4: Rational drug design can address inherent solubility issues.
-
Linker Modification: The linker provides a flexible region for optimization. Inserting basic nitrogen atoms into alkyl or aromatic linkers has been shown to improve solubility.[1]
-
Ligand Modification: While modifications to the warhead and E3 ligase ligand are restricted by binding requirements, incorporating solubilizing groups can be effective. For example, adding a dibasic piperazine to a VHL-based PROTAC resulted in a 170-fold increase in aqueous solubility without compromising degradation activity.[7][8]
-
Physicochemical Properties: Systematically optimizing properties like lipophilicity (logP/logD), Total Polar Surface Area (TPSA), and the number of hydrogen bond donors can lead to degraders with improved solubility.[7][8]
Signaling Pathway and Mechanism of Action
To effectively troubleshoot, it is crucial to understand the biological context and the degrader's mechanism.
Caption: The KRAS G12D signaling cascade. The mutant KRAS protein continuously activates downstream pathways like RAF/MEK/ERK and PI3K/AKT, driving cell proliferation and survival.[9]
Caption: General mechanism of action for a PROTAC. The degrader forms a ternary complex, inducing ubiquitination and subsequent proteasomal degradation of the target protein.[10][11][12]
Quantitative Data Summary
The following table summarizes reported solubility enhancement strategies for PROTACs.
| Strategy | Method | Example Excipient/Modification | Reported Solubility Improvement | Reference |
| Formulation | Amorphous Solid Dispersion (ASD) | HPMCAS Polymer | Up to 2-fold increase in supersaturation | [5][6] |
| Formulation | Biorelevant Buffers | FaSSIF/FeSSIF | Significant improvement over aqueous buffer | [1][2] |
| Chemical Modification | Incorporation of Solubilizing Groups | Dibasic piperazine on VHL ligand | 170-fold increase in aqueous solubility | [7][8] |
| Chemical Modification | Linker Optimization | Insertion of basic nitrogen | Qualitative improvement | [1] |
Troubleshooting Workflow and Experimental Protocols
If you are facing persistent solubility issues, follow this logical workflow.
Caption: A decision-making workflow for troubleshooting PROTAC insolubility issues.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of the PROTAC degrader in a specific buffer.
Materials:
-
PROTAC KRAS G12D Degrader-2 (solid powder)
-
Buffer of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, FaSSIF)
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge capable of >10,000 x g
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS detector
Methodology:
-
Add an excess amount of the solid PROTAC powder to a microcentrifuge tube. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Add a defined volume of the buffer (e.g., 1 mL) to the tube.
-
Seal the tube tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the suspension for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the samples at high speed (e.g., 30 min at 31,000 x g) to pellet the undissolved solid.[5]
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant appropriately with the mobile phase or a suitable solvent.
-
Quantify the concentration of the PROTAC in the diluted supernatant using a pre-validated HPLC method against a standard curve of known concentrations.
-
The calculated concentration represents the thermodynamic solubility of the compound in that specific buffer.
Protocol 2: Small-Scale Preparation of an Amorphous Solid Dispersion (ASD)
This protocol provides a general method for preparing an ASD for initial dissolution testing.[4][6]
Materials:
-
PROTAC KRAS G12D Degrader-2
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent capable of dissolving both the PROTAC and the polymer (e.g., acetone, methanol, or a mixture)
-
Glass vial
-
Rotary evaporator or vacuum oven
Methodology:
-
Determine the desired drug loading (e.g., 10% or 20% w/w). For a 10% loading, you would use 10 mg of PROTAC and 90 mg of polymer.
-
Dissolve the calculated amounts of both the PROTAC and the polymer in a minimal amount of the chosen organic solvent in a glass vial. Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the solvent using a rotary evaporator. This should be done under reduced pressure and with gentle heating to produce a thin film on the vial wall.
-
Alternatively, the solution can be placed in a vacuum oven at a moderately elevated temperature (e.g., 40-50°C) until all solvent has been removed and a solid film or powder remains.
-
The resulting solid is the ASD. Scrape the solid from the vial for characterization.
-
Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
The dissolution properties of the ASD can then be compared to the unformulated crystalline or amorphous PROTAC using a non-sink dissolution study.[4][13]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. revvity.com [revvity.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
"optimizing PROTAC KRAS G12D degrader 2 treatment time and concentration"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing experiments with PROTAC KRAS G12D degraders.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a PROTAC KRAS G12D degrader?
A proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] It consists of three key components: a ligand that binds to the target protein (KRAS G12D), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][3] By bringing the KRAS G12D protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2]
Caption: Mechanism of Action for a PROTAC Degrader.
Q2: What are DC₅₀ and Dₘₐₓ, and why are they critical parameters?
-
DC₅₀ (Half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein.[4] It is a key measure of the degrader's potency. A lower DC₅₀ value indicates a more potent PROTAC.
-
Dₘₐₓ (Maximum degradation): This represents the maximum percentage of target protein degradation that can be achieved with the PROTAC. It reflects the efficacy of the degrader.
These two parameters are essential for comparing the effectiveness of different PROTACs and for selecting the optimal concentration range for your experiments.
Q3: How does the KRAS G12D mutation lead to oncogenesis?
The KRAS protein is a key regulator of cell growth, cycling between an active GTP-bound state and an inactive GDP-bound state.[5] The G12D mutation impairs the protein's ability to hydrolyze GTP to GDP, locking it in a constitutively active "ON" state.[6] This leads to the continuous activation of downstream signaling pathways, such as the RAF/MEK/ERK MAPK and PI3K pathways, driving uncontrolled cell proliferation and survival, which are hallmarks of cancer.[5][6][7]
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: PROTAC KRAS G12D Degrader 2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC KRAS G12D Degrader 2. The information is designed to address common experimental challenges, with a focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where the desired biological effect, in this case, protein degradation, decreases at high concentrations of the PROTAC.[1][2] This occurs because at excessive concentrations, the PROTAC can form separate binary complexes with either the target protein (KRAS G12D) or the E3 ligase, which are non-productive for degradation.[3] This abundance of binary complexes reduces the formation of the essential ternary complex (KRAS G12D-PROTAC-E3 ligase) required to initiate ubiquitination and subsequent proteasomal degradation.[1][4] The resulting dose-response curve is often bell-shaped.[5][6]
Q2: How does the stability of the ternary complex affect the efficacy of a PROTAC?
A2: The stability and kinetic properties of the ternary complex are critical for the effectiveness of a PROTAC.[] PROTACs that induce the formation of stable and long-lived ternary complexes are generally more effective at promoting the ubiquitination and subsequent degradation of the target protein.[] The cooperativity of ternary complex formation, which is the change in binding affinity of the PROTAC for one protein partner when bound to the other, plays a significant role in the stability of the complex.[8]
Q3: Which E3 ligases are commonly recruited by KRAS G12D degraders?
A3: VHL (von Hippel-Lindau) and Cereblon (CRBN) are two of the most common E3 ligases recruited by PROTACs.[2][8] Studies have shown that VHL-recruiting degraders can be efficient in degrading KRAS G12D and other KRAS mutants.[9]
Q4: What are the key steps in the mechanism of action for a PROTAC?
A4: The mechanism of a PROTAC involves several key steps:
-
Cellular entry of the PROTAC molecule.
-
Binding of the PROTAC to either the target protein of interest (POI) or the E3 ligase to form a binary complex.
-
Formation of a ternary complex where the PROTAC bridges the POI and the E3 ligase.[10]
-
Ubiquitination of the POI by the recruited E3 ligase.
-
Recognition and degradation of the ubiquitinated POI by the proteasome.[]
-
Release and recycling of the PROTAC to degrade additional POI molecules.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no degradation at high PROTAC concentrations (Hook Effect) | Formation of non-productive binary complexes (PROTAC-KRAS G12D or PROTAC-E3 ligase) is inhibiting ternary complex formation.[1] | Perform a full dose-response curve with a broad range of PROTAC concentrations to identify the optimal concentration for maximal degradation (DC50) and observe the bell-shaped curve characteristic of the hook effect.[5][11] |
| Low degradation efficiency | Poor cell permeability of the PROTAC.[12] | Assess cell permeability using specialized assays. If permeability is low, consider optimizing the physicochemical properties of the PROTAC.[13] |
| Low stability of the ternary complex.[] | Characterize the ternary complex formation and stability using biophysical assays such as SPR, BLI, or ITC.[14][15] Modifications to the linker or warhead of the PROTAC may be necessary to improve cooperativity and complex stability.[13] | |
| Low expression levels of the recruited E3 ligase in the cell line being used. | Verify the expression levels of the relevant E3 ligase (e.g., VHL or CRBN) in your cell model.[16] | |
| Inconsistent results between experiments | Variations in experimental conditions. | Ensure consistent cell density, passage number, and treatment times across all experiments. |
| Degradation of the PROTAC compound. | Store the PROTAC at the recommended temperature and protect it from light. Prepare fresh dilutions for each experiment. |
Experimental Protocols & Data
Key Experimental Methodologies
1. Ternary Complex Formation Assays:
Biophysical techniques are crucial for characterizing the formation and stability of the PROTAC-induced ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of interactions in real-time. For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC and the target protein are flowed over the surface.[14][15]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI can assess ternary complex formation and is generally higher throughput.[14][15]
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on binding interactions, including stoichiometry.[14][15] However, it requires larger amounts of protein and compound.
2. Cellular Degradation Assays:
These assays are used to quantify the extent of target protein degradation in a cellular context.
-
Western Blotting: A semi-quantitative method to assess the levels of the target protein after treatment with the PROTAC.[17]
-
Nano-Glo® HiBiT Lytic Detection System: A quantitative and high-throughput method where the target protein is tagged with a small peptide (HiBiT). Degradation is measured by a decrease in luminescence upon addition of a detection reagent.[18]
-
NanoBRET™ Assay: This live-cell assay can simultaneously measure ternary complex formation and protein degradation. The target protein is tagged with a NanoLuc® luciferase donor, and the E3 ligase is tagged with a HaloTag® acceptor.[19][20]
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment with this compound, illustrating the hook effect.
| PROTAC Concentration (nM) | % KRAS G12D Degradation |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 60 |
| 10000 | 25 |
Visual Diagrams
Signaling Pathway and PROTAC Mechanism
Caption: Mechanism of action for this compound.
Experimental Workflow for Assessing the Hook Effect
Caption: Workflow for characterizing the hook effect of a PROTAC.
Logical Relationship of the Hook Effect
Caption: The relationship between PROTAC concentration and the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
"PROTAC KRAS G12D degrader 2 stability and storage conditions"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PROTAC KRAS G12D degraders. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability, storage, and handling of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PROTAC KRAS G12D degraders?
A1: Proper storage is crucial to maintain the stability and efficacy of your PROTAC KRAS G12D degrader. The recommended storage conditions can vary slightly between suppliers, but general guidelines are provided below.
Q2: How long is the PROTAC KRAS G12D degrader stable under these conditions?
A2: The shelf life of the degrader depends on whether it is in powder form or dissolved in a solvent. The following table summarizes the typical stability of PROTAC KRAS G12D degrader 1.
Q3: Can I store the degrader in solvent at -20°C?
A3: While some suppliers indicate that storage in solvent at -20°C is possible for short periods (e.g., up to 1 month), it is generally recommended to store stock solutions at -80°C for longer-term stability.[1][2][3] Frequent freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[2]
Q4: How should the PROTAC KRAS G12D degrader be shipped?
A4: Shipping conditions may vary. Some suppliers ship the product at room temperature for short durations (less than 2 weeks), while others may use blue ice.[1][4] It is important to transfer the product to the recommended storage conditions immediately upon receipt.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2][3][4][5] |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months to 1 year[1][2][3][4][5] |
| -20°C | 1 month[1][2][3] |
Note: Always refer to the Certificate of Analysis (CoA) provided by your specific supplier for the most accurate storage and stability information.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of Activity | Improper storage conditions. | Ensure the degrader has been stored at the recommended temperature and protected from light if necessary. |
| Multiple freeze-thaw cycles. | Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[2] | |
| Incompatible solvent. | Use a recommended solvent such as DMSO.[2][3] For in vivo studies, specific formulations may be required.[4][5] | |
| Poor Solubility | Incorrect solvent or concentration. | For in vitro assays, DMSO is a common solvent. Warming and sonication may be necessary to achieve the desired concentration.[2][3] Note that hygroscopic DMSO can impact solubility.[2] |
| Inconsistent Results | Degradation of the compound. | Verify the storage history of the degrader. If in doubt, use a fresh vial. |
| Experimental variability. | Ensure consistent cell culture conditions, treatment times, and detection methods. |
Experimental Protocols and Workflows
Below are generalized workflows for common experiments involving PROTAC KRAS G12D degraders.
In Vitro Degradation Assay Workflow
This workflow outlines the steps to assess the degradation of KRAS G12D protein in cancer cell lines.
Caption: Workflow for in vitro KRAS G12D degradation assessment.
KRAS Signaling Pathway
The following diagram illustrates the simplified KRAS signaling pathway, which is targeted by PROTAC-mediated degradation.
Caption: Simplified KRAS signaling and PROTAC-mediated degradation.
References
Technical Support Center: Troubleshooting PROTAC KRAS G12D Degrader 2 In Vivo Efficacy
Welcome to the technical support center for PROTAC KRAS G12D Degrader 2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC KRAS G12D degrader is potent in vitro but shows no efficacy in vivo. What are the potential reasons?
A1: The discrepancy between in vitro and in vivo efficacy is a common challenge in PROTAC development. Several factors can contribute to this, primarily related to the complex physiological environment in vivo. Key areas to investigate include:
-
Pharmacokinetics (PK) and Drug Metabolism: PROTACs are often large molecules that may have poor absorption, distribution, metabolism, and excretion (DMPK) properties.[1][2] They can be rapidly cleared from circulation, preventing them from reaching the tumor site at sufficient concentrations.[3]
-
Formulation and Bioavailability: Poor aqueous solubility is a significant hurdle for many PROTACs, leading to low bioavailability after oral or even parenteral administration.[3][4][5] The formulation used for in vivo studies is critical for achieving adequate exposure.
-
Tumor Microenvironment (TME): The TME can present physical and biological barriers that limit PROTAC penetration and efficacy.[6][7][8] Factors such as high interstitial fluid pressure, dense extracellular matrix, and altered pH can play a role.
-
Off-Target Effects: Unintended binding to other proteins can lead to toxicity or sequestration of the PROTAC, reducing the amount available to engage KRAS G12D and the E3 ligase in tumor cells.[9][10]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][11] This can lead to reduced efficacy at higher doses.
Q2: How can I investigate if poor pharmacokinetics is the cause of my PROTAC's failure in vivo?
A2: A thorough pharmacokinetic (PK) study is essential to understand the exposure of your PROTAC in the animal model.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model: Use the same mouse strain and tumor model (e.g., xenograft or patient-derived xenograft) as in your efficacy studies.
-
Dosing: Administer the PROTAC via the intended clinical route (e.g., oral, intravenous, intraperitoneal). Include multiple dose levels to assess dose-proportionality.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Euthanize cohorts of animals at selected time points to collect tumor tissue and other relevant organs.
-
Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of the PROTAC in plasma, tumor, and other tissues.
-
Data Analysis: Calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to Assess
| Parameter | Description | Implication of Poor Value |
| Cmax | Maximum plasma concentration | Low Cmax may indicate poor absorption or rapid distribution. |
| Tmax | Time to reach Cmax | A long Tmax could suggest slow absorption. |
| AUC | Area under the concentration-time curve | A low AUC indicates poor overall exposure. |
| t1/2 | Half-life | A short half-life suggests rapid clearance. |
| Tumor:Plasma Ratio | Ratio of PROTAC concentration in tumor vs. plasma | A low ratio indicates poor tumor penetration. |
A disconnect between the pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a potential advantage of PROTACs; prolonged target degradation may be observed even after the PROTAC has been cleared from circulation.[12][13]
Q3: What formulation strategies can I use to improve the bioavailability of my PROTAC?
A3: Due to their "beyond Rule of 5" properties, PROTACs often require advanced formulation strategies to enhance their solubility and absorption.[14][15]
Table 2: Formulation Strategies for PROTACs
| Formulation Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state.[16] | Enhances dissolution rate and supersaturation.[16] |
| Lipid-Based Formulations (e.g., SNEDDS/SMEDDS) | The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents. | Improves solubility and can enhance lymphatic absorption.[14] |
| Nanoparticle Formulations | The PROTAC is encapsulated in or conjugated to nanoparticles (e.g., liposomes, polymeric nanoparticles).[4] | Can improve solubility, stability, and potentially target the tumor through the EPR effect.[17] |
| Co-solvent Systems | A mixture of solvents is used to dissolve the PROTAC for parenteral administration. | A simpler approach for early-stage in vivo studies.[14] |
Q4: How do I assess target engagement and degradation in the tumor tissue?
A4: Demonstrating that your PROTAC reaches the tumor and degrades KRAS G12D is crucial. This requires a pharmacodynamic (PD) assessment.
Experimental Protocol: In Vivo Pharmacodynamic Study
-
Animal Model and Dosing: Use the same model and dosing regimen as in your efficacy study.
-
Tissue Collection: Euthanize animals at various time points after a single or multiple doses. Collect tumor tissue and snap-freeze or fix for analysis.
-
Target Protein Quantification:
-
Western Blotting: A semi-quantitative method to assess the levels of KRAS G12D and downstream signaling proteins.
-
Immunohistochemistry (IHC): Provides spatial information on protein degradation within the tumor.
-
Mass Spectrometry-based Proteomics: Offers a highly sensitive and quantitative method to measure changes in the proteome, including KRAS G12D levels.
-
-
Downstream Pathway Analysis: Assess the modulation of key downstream signaling pathways of KRAS, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways, to confirm functional target engagement.[18][19]
Q5: Could the choice of E3 ligase be a factor in the lack of in vivo efficacy?
A5: Yes, the expression level of the recruited E3 ligase (e.g., VHL, CRBN) in the tumor tissue is critical for PROTAC efficacy.[20]
Troubleshooting Steps:
-
Assess E3 Ligase Expression: Use techniques like IHC or Western blotting to confirm the expression of the target E3 ligase in your specific tumor model.
-
Consider Alternative E3 Ligases: If the expression of the recruited E3 ligase is low, consider designing a new PROTAC that hijacks a different, more highly expressed E3 ligase in your tumor model.[21]
Q6: My PROTAC shows initial tumor growth inhibition, but then the tumors start to regrow. What could be the cause?
A6: This could be indicative of acquired resistance.
Potential Mechanisms of Resistance:
-
Mutations in the Target Protein: Mutations in KRAS G12D could prevent the PROTAC from binding.
-
Downregulation of the E3 Ligase: The tumor cells may downregulate the expression of the E3 ligase, rendering the PROTAC ineffective.[22]
-
Alterations in the Ubiquitin-Proteasome System: Changes in the machinery responsible for protein degradation can lead to resistance.[22]
Experimental Approach to Investigate Resistance:
-
Establish Resistant Clones: Develop resistant cell lines by chronically treating them with the PROTAC in vitro.
-
Genomic and Proteomic Analysis: Compare the genomic and proteomic profiles of the resistant cells to the parental cells to identify mutations or changes in protein expression.
-
Functional Assays: Confirm the mechanism of resistance through functional assays, such as assessing PROTAC binding to the mutant target or evaluating E3 ligase levels.
Visualizing Key Concepts
Below are diagrams to illustrate important pathways and workflows discussed in this guide.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 16. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Bioavailability of PROTAC KRAS G12D Degrader 2
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of PROTAC (Proteolysis Targeting Chimera) KRAS G12D degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC KRAS G12D degrader shows potent in vitro degradation but has poor bioavailability in vivo. What are the common causes?
A1: Poor in vivo bioavailability of PROTACs, despite high in vitro potency, is a common challenge. The primary reasons often relate to the inherent physicochemical properties of these large molecules. Key factors include:
-
Low Aqueous Solubility: PROTACs are often large and hydrophobic, leading to poor solubility in aqueous environments like the gastrointestinal tract, which is crucial for oral absorption.[1][2]
-
Poor Cell Permeability: The high molecular weight and polarity of many PROTACs can hinder their ability to cross cellular membranes, a necessary step for both intestinal absorption and reaching the intracellular target protein.[3][4]
-
Rapid Metabolism: PROTACs can be susceptible to first-pass metabolism in the gut wall and liver, where enzymes can break them down before they reach systemic circulation.[4][5]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and can reduce efficacy.[1][6]
Q2: What strategies can I employ to improve the aqueous solubility of my KRAS G12D degrader?
A2: Improving solubility is a critical first step towards better bioavailability. Consider these formulation and chemical modification strategies:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and enhance solubility.[2] For example, polymers like HPMCAS and Eudragit® have been shown to be effective for creating stable supersaturated solutions of PROTACs.[2]
-
Lipid-Based Formulations: Incorporating the PROTAC into systems like self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, or lipid nanoparticles can improve solubility and absorption.[1][7]
-
Polymeric Micelles: These can encapsulate hydrophobic PROTACs, improving their solubility and pharmacokinetic profile.[1]
-
-
Chemical Modifications:
-
Linker Optimization: Modifying the linker connecting the KRAS-binding and E3 ligase-binding moieties can impact solubility. Inserting basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to be a useful strategy.[4]
-
Prodrug Approach: A prodrug strategy can be employed to mask polar groups, temporarily increasing lipophilicity for better membrane crossing, with the modifying group later cleaved in vivo to release the active PROTAC.[5][8]
-
Q3: How can I enhance the cell permeability of my PROTAC?
A3: Enhancing cell permeability is crucial for both oral absorption and target engagement. Here are some effective strategies:
-
Linker Design: The linker plays a significant role in permeability. Replacing flexible polyethylene glycol (PEG) linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been demonstrated to improve cellular permeability.[4] It is also advisable to avoid multiple amide motifs in the linker to maintain permeability.[4]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, creating a more "ball-like" structure that can more easily pass through the lipid bilayer of cell membranes.[5][8]
-
Choice of E3 Ligase Ligand: The choice of E3 ligase ligand can influence the overall properties of the PROTAC. Cereblon (CRBN)-based PROTACs tend to have a smaller molecular weight and are considered more "oral drug-like" compared to those utilizing VHL, which often have lower oral exposure.[5][9]
Troubleshooting Guide
Problem: My KRAS G12D PROTAC shows rapid clearance and a short half-life in vivo.
Possible Cause & Solution:
-
Metabolic Instability: The PROTAC may be undergoing rapid metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Conduct assays using liver microsomes or hepatocytes to identify metabolic hotspots on the PROTAC molecule.
-
Structural Modification: Modify the identified metabolically liable sites. Strategies include:
-
-
Problem: I am observing inconsistent efficacy in my in vivo xenograft models.
Possible Cause & Solution:
-
Suboptimal Dosing Regimen: The dosing schedule may not be maintaining a sufficient therapeutic concentration of the PROTAC.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct detailed PK/PD studies to understand the relationship between drug exposure and target degradation. The PROTAC RP03707, for instance, exhibited prolonged PK/PD effects in mouse models.[10]
-
Dose Escalation and Fractionation Studies: Evaluate different dosing levels and schedules (e.g., once daily vs. twice daily) to determine the optimal regimen for sustained target engagement.
-
Administration with Food: For orally administered PROTACs, co-administration with food can sometimes improve absorption and exposure, as has been suggested for some clinical-stage PROTACs.[5]
-
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for selected KRAS G12D PROTAC degraders to facilitate comparison.
Table 1: In Vitro Degradation and Anti-proliferative Activity of KRAS G12D PROTACs
| Compound | E3 Ligase | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Citation |
| ZJK-807 | CRBN | AsPC-1 | 79.5 ± 5.4 | - | [11] |
| HDB-82 | Not Specified | KRAS G12D-expressing cells | pM to sub-nM range | Low nM | [12] |
| Compound 8o | VHL | AsPC-1 | - | - | [13] |
| RP03707 | CRBN | Multiple KRAS G12D cell lines | - | - | [10] |
DC₅₀: Concentration for 50% maximal degradation; IC₅₀: Concentration for 50% inhibition of cell proliferation.
Table 2: In Vivo Efficacy of KRAS G12D PROTACs in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| ZJK-807 | AsPC-1 Xenograft | 30 mg/kg, subcutaneous | 47% | [11] |
| HDB-82 | KRAS G12D-positive tumor models | 10 mg/kg, intravenous, weekly | Substantial | [12] |
| Compound 8o | AsPC-1 Xenograft | - | Significant | [13] |
| PROTAC 80 | AsPC-1 Xenograft | - | Suppressed growth | [3] |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment in Biorelevant Media
This protocol helps determine the solubility of a PROTAC in fluids that simulate the gastrointestinal environment.
-
Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare these fluids according to standard pharmacopeial recipes. For fed-state simulated intestinal fluid (FeSSIF), include bile salts and lecithin.
-
PROTAC Stock Solution: Prepare a high-concentration stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Equilibration: Add an excess amount of the PROTAC to vials containing SGF, SIF, and FeSSIF.
-
Incubation: Shake the vials at 37°C for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing:
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Quantification: Analyze the concentration of the dissolved PROTAC in the filtered supernatant using a suitable analytical method, such as LC-MS/MS.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict passive membrane permeability.
-
Prepare Donor and Acceptor Plates: Use commercially available 96-well PAMPA plates. The donor plate wells are separated from the acceptor plate wells by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics a cell membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the PROTAC in a buffer solution at a known concentration.
-
Acceptor Solution: Fill the acceptor plate wells with a buffer solution, which may contain a surfactant to act as a sink.
-
-
Assay Assembly: Add the donor solution to the donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the solutions in both plates.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using a standard formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Visualizations
Caption: The KRAS G12D signaling pathway leading to cell proliferation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for improving PROTAC bioavailability.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ZJK-807: A Selective PROTAC Degrader of KRASG12D Overcoming Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Collection - Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - Journal of Medicinal Chemistry - Figshare [figshare.com]
Technical Support Center: K-PROTAC-D2 and K-PROTAC-D2-NC
This technical support center provides guidance on the use of K-PROTAC-D2, a PROTAC designed to degrade KRAS G12D, and its corresponding negative control, K-PROTAC-D2-NC.
Frequently Asked Questions (FAQs)
Q1: What are K-PROTAC-D2 and K-PROTAC-D2-NC?
K-PROTAC-D2 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the KRAS G12D mutant protein. It functions by simultaneously binding to KRAS G12D and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.
K-PROTAC-D2-NC is the negative control compound for K-PROTAC-D2. It is structurally analogous to K-PROTAC-D2 but contains a modification in the E3 ligase-binding moiety, rendering it incapable of recruiting the E3 ligase. This makes K-PROTAC-D2-NC a crucial tool to demonstrate that the observed degradation of KRAS G12D is a direct result of the PROTAC-mediated mechanism and not due to off-target effects of the molecule.
Q2: How does K-PROTAC-D2 work?
K-PROTAC-D2 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex between the KRAS G12D protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag KRAS G12D with ubiquitin molecules. The polyubiquitinated KRAS G12D is then recognized and degraded by the proteasome.
Caption: Mechanism of action for K-PROTAC-D2.
Q3: Why is the negative control, K-PROTAC-D2-NC, important?
The use of K-PROTAC-D2-NC is critical to validate the specific mechanism of action of K-PROTAC-D2. By using a compound that can still bind to KRAS G12D but cannot engage the E3 ligase, researchers can distinguish between the intended degradation effect and other potential pharmacological effects of the compound. Any observed cellular phenotype with K-PROTAC-D2 that is absent with K-PROTAC-D2-NC can be more confidently attributed to the degradation of KRAS G12D.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation of KRAS G12D observed. | 1. Incorrect compound concentration: The concentration of K-PROTAC-D2 may be too low or too high (leading to the "hook effect"). | 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation. |
| 2. Insufficient incubation time: The treatment duration may not be long enough for degradation to occur. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment time. | |
| 3. Low expression of the target E3 ligase: The cell line used may not express sufficient levels of the E3 ligase recruited by K-PROTAC-D2. | 3. Verify the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. | |
| 4. Compound instability: K-PROTAC-D2 may be unstable in the cell culture medium or inside the cells. | 4. Check the stability of the compound using analytical methods like LC-MS. | |
| High cellular toxicity observed. | 1. Off-target effects: K-PROTAC-D2 may be binding to and degrading other essential proteins. | 1. Perform proteomics studies to identify off-target proteins. Compare the toxicity profile with K-PROTAC-D2-NC to see if the toxicity is dependent on the E3 ligase engagement. |
| 2. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | 2. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and overall health can affect experimental outcomes. | 1. Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| 2. Compound degradation: Improper storage of K-PROTAC-D2 and K-PROTAC-D2-NC can lead to their degradation. | 2. Store the compounds as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Western Blot for KRAS G12D Degradation
This protocol is designed to assess the extent of KRAS G12D degradation upon treatment with K-PROTAC-D2.
Methodology:
-
Cell Seeding: Seed KRAS G12D-mutant cancer cells (e.g., MIA PaCa-2, PANC-1) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of K-PROTAC-D2, K-PROTAC-D2-NC, and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against KRAS G12D and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the KRAS G12D signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Caption: Workflow for Western Blot analysis.
Cell Viability Assay
This assay measures the effect of KRAS G12D degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed KRAS G12D-mutant cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of K-PROTAC-D2, K-PROTAC-D2-NC, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
Immunoprecipitation (IP) for Ternary Complex Formation
This protocol aims to confirm the formation of the KRAS G12D-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with K-PROTAC-D2, K-PROTAC-D2-NC, or vehicle for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or KRAS G12D, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of KRAS G12D and the E3 ligase by Western blotting.
Expected Quantitative Data
Table 1: Degradation and Viability Parameters for K-PROTAC-D2 and K-PROTAC-D2-NC
| Compound | DC50 (KRAS G12D) | Dmax (KRAS G12D) | IC50 (Cell Viability) |
| K-PROTAC-D2 | 10 - 100 nM | > 90% | 50 - 500 nM |
| K-PROTAC-D2-NC | > 10 µM | < 10% | > 10 µM |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximal level of degradation achieved.
-
IC50: The concentration of the compound that inhibits cell viability by 50%.
Signaling Pathway
KRAS G12D is a constitutively active mutant that hyperactivates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways.
Caption: Simplified KRAS G12D signaling pathway.
Validation & Comparative
A Head-to-Head Comparison of Two Investigational KRAS G12D-Targeted Therapies: MRTX1133 and ARV-806
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic modalities targeting the oncogenic KRAS G12D mutation: MRTX1133, a small molecule inhibitor, and ARV-806, a PROTAC degrader. This document synthesizes preclinical data to highlight the performance, mechanisms, and experimental validation of these two promising agents.
The KRAS G12D mutation is a key driver in a significant portion of hard-to-treat cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable," but recent advancements have led to the development of targeted therapies. MRTX1133 is a non-covalent inhibitor that binds to KRAS G12D, locking it in an inactive state. In contrast, ARV-806 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of the KRAS G12D protein. This guide will delve into the preclinical data of both compounds to offer a comparative analysis for the research community.
Quantitative Performance Data
The following tables summarize the preclinical performance of MRTX1133 and the PROTAC KRAS G12D degrader, ARV-806, based on publicly available data.
| Parameter | MRTX1133 | ARV-806 | Citation |
| Mechanism of Action | Non-covalent inhibitor of KRAS G12D | PROTAC-mediated degradation of KRAS G12D | [1] |
| Binding Affinity (Kd) | ~0.2 pM | Not explicitly stated | [1] |
| Biochemical IC50 | <2 nM | Not applicable (degrader) | [1] |
Table 1: Biochemical and Mechanistic Properties
| Cell Line | MRTX1133 (IC50, nM) | ARV-806 (Potency) | Citation |
| AGS (gastric) | 6 | Picomolar degradation potency | [2] |
| AsPC-1 (pancreatic) | 1-10 | Picomolar degradation potency | [2] |
| Panc 04.03 (pancreatic) | 1-10 | Not explicitly stated | [2] |
| SW1990 (pancreatic) | 1-10 | Not explicitly stated | [2] |
| General Comparison | Median IC50 of ~5 nM across KRAS G12D-mutant cell lines | >25-fold greater potency in reducing cancer cell proliferation compared to clinical KRAS G12D inhibitors | [1][3] |
Table 2: In Vitro Cellular Activity
| Model Type | MRTX1133 | ARV-806 | Citation |
| Pancreatic Cancer Xenograft (HPAC) | 85% tumor regression (30 mg/kg, BID) | ≥30% tumor volume reduction | [3][4] |
| Pancreatic Cancer Xenograft (Panc 04.03) | -62% to -73% tumor regression (10-30 mg/kg, BID) | Not explicitly stated | [2] |
| Colorectal Cancer Xenograft | Not specified | >90% KRAS G12D degradation for 7 days after a single IV dose; ≥30% tumor volume reduction | [3] |
| Lung Cancer Patient-Derived Xenograft (PDX) | Not specified | ≥30% tumor volume reduction | [3] |
| General Efficacy | Marked tumor regression (≥30%) in 8 of 11 (73%) pancreatic ductal adenocarcinoma models | Robust regressions in cell line-derived and patient-derived xenograft models of pancreatic, colorectal, and lung cancer | [1][3] |
Table 3: In Vivo Anti-Tumor Efficacy
Signaling Pathways and Mechanisms of Action
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, driving uncontrolled cell growth and proliferation. MRTX1133 and ARV-806 employ different strategies to counteract this.
Caption: The KRAS G12D signaling pathway.
MRTX1133 acts by binding to the inactive, GDP-bound state of KRAS G12D, preventing its activation and subsequent downstream signaling.
Caption: Mechanism of action for MRTX1133.
ARV-806, as a PROTAC, hijacks the cell's natural protein disposal system to eliminate the KRAS G12D protein entirely.
Caption: Mechanism of action for ARV-806.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for KRAS Protein Detection
Objective: To determine the levels of KRAS protein in cell lysates following treatment with a degrader or inhibitor.
Materials:
-
Cells cultured in appropriate media
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-KRAS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against KRAS overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a suitable imaging system.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure cell viability as a function of ATP levels, an indicator of metabolically active cells, after treatment with test compounds.[5][6]
Materials:
-
Cells in culture
-
96-well opaque-walled plates
-
Test compounds (MRTX1133 or ARV-806)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to untreated control cells and calculate IC50 values.
Pancreatic Cancer Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of MRTX1133 or ARV-806.[7][8][9]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., AsPC-1, HPAC)
-
Matrigel (optional)
-
Test compound (MRTX1133 or ARV-806) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle to the respective groups according to the specified dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate tumor volumes and assess tumor growth inhibition or regression relative to the control group. Monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised for analysis of target engagement or downstream pathway modulation (e.g., by Western blot).
Conclusion
Both MRTX1133 and ARV-806 have demonstrated significant preclinical activity against KRAS G12D-mutant cancers. MRTX1133, as a potent inhibitor, effectively blocks the oncogenic signaling driven by this mutation. ARV-806 introduces a novel mechanism of action by inducing the degradation of the KRAS G12D protein, which preclinical data suggests may lead to a more potent and durable anti-tumor response. The choice between these two modalities may depend on various factors including the specific tumor context, potential resistance mechanisms, and the long-term efficacy and safety profiles that will be revealed in ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers in understanding the current landscape of KRAS G12D-targeted therapies.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arvinas, Inc. Presents Preclinical Data for ARV-806 Demonstrating Robust and Differentiated Activity in Models of KRAS G12D-Mutated Cancer at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer | MarketScreener [marketscreener.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 9. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of Emerging KRAS G12D PROTACs in Oncology Research
A detailed guide for researchers and drug development professionals on the preclinical performance of novel proteolysis-targeting chimeras designed to degrade the oncogenic KRAS G12D protein.
The KRAS oncogene, particularly with the G12D mutation, has long been a challenging target in cancer therapy. The advent of proteolysis-targeting chimeras (PROTACs) offers a novel therapeutic modality to eliminate the KRAS G12D protein rather than merely inhibiting it. This guide provides a head-to-head comparison of several leading KRAS G12D PROTACs in preclinical development, focusing on their degradation efficiency, anti-proliferative activity, and selectivity, supported by available experimental data.
Mechanism of Action: PROTAC-Mediated KRAS G12D Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (KRAS G12D), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This induced proximity facilitates the ubiquitination of KRAS G12D, marking it for degradation by the proteasome.
Upon degradation of the KRAS G12D protein, downstream signaling pathways that drive tumor growth, such as the MAPK/ERK and PI3K/AKT pathways, are suppressed.
Quantitative Performance Comparison of KRAS G12D PROTACs
The following tables summarize the preclinical data for several notable KRAS G12D PROTACs. The data has been compiled from various public sources, including scientific publications and conference presentations.
Table 1: In Vitro Degradation Potency (DC50)
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Lower values indicate higher potency.
| PROTAC | E3 Ligase | DC50 (nM) | Cell Line | Experimental Time |
| RP03707 | CRBN | 0.6[1] | AsPC-1 | 24 hours[2] |
| 0.7[1] | PK-59 | Not Specified | ||
| ASP3082 | VHL | 23[3] - 38[4] | AsPC-1 | 24 hours[5] |
| ARV-806 | Not Specified | Picomolar potency[6][7] | Pancreatic, colorectal, lung cancer cell lines | Not Specified |
| ACBI3 (pan-KRAS) | VHL | 3.9[8] | GP2d | Not Specified |
| 7[9] | SW620 (G12V) | 24 hours[9] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
IC50 is the concentration of the PROTAC that inhibits 50% of cell proliferation. Lower values indicate greater anti-cancer activity.
| PROTAC | IC50 (nM) | Cell Line |
| RP03707 | Surpassing enzyme inhibitors[2] | Multiple KRAS G12D mutant cell lines |
| ASP3082 | 19[3][4] | AsPC-1 |
| ACBI3 (pan-KRAS) | 478 (avg. on KRAS mutant lines)[8][10] | Panel of KRAS mutant cell lines |
| 8300 (avg. on KRAS WT lines)[8][10] | Panel of KRAS WT cell lines |
Table 3: In Vitro Downstream Signaling Inhibition
| PROTAC | Assay | IC50 (nM) | Cell Line | Experimental Time |
| RP03707 | pERK Inhibition | 2.5[1] | AsPC-1 | Not Specified |
| 0.35[2] | GP2d | 24 hours[2] | ||
| ASP3082 | pERK Inhibition | 14[3][4] | AsPC-1 | Not Specified |
Comparative Analysis
-
RP03707 , a CRBN-recruiting PROTAC, demonstrates exceptional potency with sub-nanomolar DC50 values for KRAS G12D degradation in AsPC-1 cells.[1][2] It also effectively suppresses downstream pERK signaling.[1][2]
-
ASP3082 , which utilizes the VHL E3 ligase, shows potent degradation of KRAS G12D and strong anti-proliferative effects in the low nanomolar range.[3][4] This compound is currently in Phase 1 clinical trials.[3]
-
ARV-806 is reported to have picomolar degradation potency and to be over 25-fold more potent in inhibiting cell proliferation compared to other clinical-stage KRAS G12D inhibitors.[11] In vivo, a single dose led to over 90% KRAS G12D degradation for seven days.[6][7][11]
-
ACBI3 is a pan-KRAS degrader that effectively targets 13 of the 17 most common KRAS mutations, including G12D.[8][12] It shows a clear selectivity for KRAS mutant cell lines over wild-type cells in proliferation assays.[8][10]
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays used to characterize PROTAC molecules.
-
Western Blotting for Protein Degradation (DC50 Determination):
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, GP2d) are cultured to a specified confluency. The cells are then treated with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).
-
Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration of each lysate is determined using a standard assay such as the BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific for KRAS. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified. The percentage of KRAS degradation is calculated relative to a vehicle-treated control. The DC50 value is then determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
-
Cell Viability Assays (IC50 Determination):
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of the PROTAC.
-
Incubation: The cells are incubated for a prolonged period, typically 72 to 120 hours, to allow for effects on cell proliferation.
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
-
pERK Inhibition Assays: The protocol is similar to that of the Western blot for protein degradation, but the primary antibody used for immunoblotting is specific for the phosphorylated form of ERK (pERK). The total ERK levels are also measured as a control. The IC50 for pERK inhibition is the concentration at which the pERK signal is reduced by 50%.
Conclusion
The development of KRAS G12D PROTACs represents a promising frontier in oncology. Preclinical data for molecules like RP03707, ASP3082, and ARV-806 demonstrate potent and selective degradation of the KRAS G12D oncoprotein, leading to the suppression of downstream signaling and cancer cell proliferation. While direct cross-study comparisons should be made with caution due to variations in experimental conditions, the available data indicate a class of molecules with significant therapeutic potential. The pan-KRAS activity of degraders like ACBI3 further broadens the applicability of this approach. Continued research and clinical evaluation will be crucial to fully elucidate the therapeutic value of these innovative agents.
References
- 1. RP03707 | KRAS G12D PROTAC | Probechem Biochemicals [probechem.com]
- 2. risen-pharma.com [risen-pharma.com]
- 3. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 4. ASP3082 | KRAS G12D PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. gurufocus.com [gurufocus.com]
- 7. Arvinas Presents ARV-806: >90% KRAS G12D Degradation for 7 Days | ARVN Stock News [stocktitan.net]
- 8. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 9. opnme.com [opnme.com]
- 10. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arvinas, Inc. Presents Preclinical Data for ARV-806 Demonstrating Robust and Differentiated Activity in Models of KRAS G12D-Mutated Cancer at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer | MarketScreener [marketscreener.com]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating Target Engagement of KRAS G12D PROTAC Degraders in Cells
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) against oncogenic targets like KRAS G12D represents a promising therapeutic frontier.[1] Unlike traditional inhibitors, PROTACs are designed to eliminate the target protein by hijacking the cell's own ubiquitin-proteasome system.[2] This guide provides a comparative overview of key methodologies to validate that a KRAS G12D PROTAC is effectively engaging its target and inducing degradation within a cellular context. Validating target engagement is a critical step to confirm the mechanism of action and assess the potency and selectivity of a degrader molecule.[3]
Core Methodologies for Target Validation
Successful validation of a KRAS G12D PROTAC requires a multi-faceted approach to both confirm protein degradation and verify the mechanism of action. The primary methods employed are Western Blotting, Co-Immunoprecipitation (Co-IP), Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics. Each provides a unique and complementary piece of the puzzle.
Western Blot: Quantifying Protein Degradation
The most direct method to confirm a degrader's efficacy is to measure the reduction in the total amount of the target protein.[4] Western Blotting uses specific antibodies to detect and quantify KRAS G12D levels in cell lysates after treatment with the PROTAC.
-
Principle : Separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses a primary antibody specific to KRAS to detect the protein. A secondary antibody with a fluorescent or chemiluminescent tag allows for visualization and quantification.
-
Key Metrics :
-
DC₅₀ : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ : The maximal percentage of protein degradation achieved.
-
-
Application : Demonstrates dose-dependent degradation of KRAS G12D and can be used to assess degradation kinetics over time.
Co-Immunoprecipitation (Co-IP): Confirming the Ternary Complex
A fundamental aspect of the PROTAC mechanism is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein (KRAS G12D) and an E3 ubiquitin ligase.[5] Co-IP is the gold-standard technique to verify this interaction in a cellular environment.[5][6]
-
Principle : An antibody against the E3 ligase (e.g., VHL or Cereblon) or KRAS is used to pull down the entire protein complex from the cell lysate.[7][8] The captured proteins are then analyzed by Western Blot to detect the presence of the other components (KRAS and the E3 ligase).
-
Application : Provides direct evidence that the PROTAC is mediating the interaction between KRAS G12D and the intended E3 ligase inside the cell. An increase in the co-precipitated protein in the presence of the PROTAC confirms ternary complex formation.[5]
Cellular Thermal Shift Assay (CETSA): Verifying Target Binding
CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells or cell lysates.[9][10] The principle is that when a ligand binds to a protein, it often increases the protein's thermal stability.[9]
-
Principle : Cells are treated with the PROTAC, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[11] The amount of soluble KRAS G12D remaining at each temperature is quantified, typically by Western Blot.
-
Application : CETSA can confirm direct target engagement of the PROTAC with KRAS G12D in a physiological context, which is crucial for distinguishing true engagement from off-target effects.[12] It can also be used to assess engagement with the recruited E3 ligase.[13]
Quantitative Proteomics: Assessing Selectivity
While the above methods focus on the intended target, it is critical to understand the global effects of the PROTAC on the entire proteome. Mass spectrometry-based quantitative proteomics allows for an unbiased, system-wide analysis of protein level changes.[14][15]
-
Principle : Compares the abundance of thousands of proteins between PROTAC-treated and untreated cells.[16] Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification can be used.
-
Application : Confirms the selectivity of the KRAS G12D degrader by showing that only KRAS (and potentially a few related proteins) is degraded, while the levels of other proteins remain unchanged. This is essential for identifying potential off-targets and ensuring the compound's safety profile.[3]
Comparison of Validation Methods
| Assay | Primary Measurement | Key Output | Throughput | Pros | Cons |
| Western Blot | Total protein abundance | DC₅₀, Dₘₐₓ | Medium | Direct measure of degradation; Widely available; Cost-effective. | Provides no information on binding or mechanism; Antibody-dependent. |
| Co-Immunoprecipitation (Co-IP) | Protein-protein interactions | Confirmation of ternary complex | Low | Direct evidence of PROTAC mechanism of action in cells.[5] | Can be technically challenging; Prone to false positives/negatives. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Thermal shift curve | Low-Medium | Confirms direct target binding in intact cells without labels.[10][12] | Not all binding events cause a thermal shift; Indirect measure of engagement. |
| Quantitative Proteomics | Global protein expression changes | List of up/down-regulated proteins | Low | Unbiased, global view of selectivity; Identifies off-targets.[3] | Technically complex; High cost; Data analysis is intensive. |
Illustrative Degradation Data
The following table presents representative data for a PROTAC degrader, illustrating how dose-dependent degradation is typically reported.
Data shown is illustrative, based on published results for the KRAS G12C PROTAC LC2, to demonstrate typical quantitative outputs.[17]
| PROTAC Concentration (µM) | % KRAS G12C Degradation (Dmax = 69%) |
| 0.01 | 5% |
| 0.1 | 25% |
| 0.5 | 45% |
| 1.0 | 60% |
| 1.9 (DC₅₀) | 50% |
| 5.0 | 68% |
| 10.0 | 69% |
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: Mechanism of Action for a KRAS G12D PROTAC degrader.
Caption: Simplified KRAS G12D downstream signaling via the MAPK pathway.[18][19]
Caption: Standard experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Western Blot for KRAS G12D Degradation
This protocol outlines the steps to quantify changes in KRAS G12D protein levels following PROTAC treatment.[20]
-
Cell Seeding and Treatment : Seed KRAS G12D mutant cancer cells (e.g., PANC-1, AsPC-1) in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose-response curve of the KRAS G12D PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation : Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE : Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for KRAS (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation : Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane 3 times with TBST. Add ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis : Quantify the band intensity using software like ImageJ. Normalize KRAS band intensity to a loading control (e.g., β-actin, GAPDH).
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-mediated interaction between KRAS G12D and an E3 ligase.[7][21]
-
Cell Culture and Treatment : Grow KRAS G12D mutant cells to ~80-90% confluency in 10 cm dishes. Treat cells with the PROTAC degrader (at a concentration known to be effective) and a vehicle control for a shorter time period (e.g., 2-4 hours).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
Pre-Clearing Lysate : Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation : Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add 2-4 µg of the "bait" antibody (e.g., anti-VHL or anti-Cereblon) to the lysate. Incubate for 4 hours to overnight at 4°C with rotation.
-
Capture Immune Complex : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g). Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the captured proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Analysis by Western Blot : Analyze the eluted samples by Western Blot as described in Protocol 1. Probe separate blots for the "prey" protein (e.g., KRAS) and the "bait" protein (e.g., VHL/CRBN) to confirm their interaction. An increased KRAS signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. labhoo.com [labhoo.com]
- 14. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Synergistic Potential of KRAS G12D Degraders in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS mutations, historically considered "undruggable," has gained significant momentum. Among these, Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the KRAS G12D mutant protein are emerging as a promising therapeutic strategy. This guide provides a comparative overview of the pre-clinical evidence for the synergistic effects of combining KRAS G12D-targeting agents with other cancer therapies. While detailed quantitative data on PROTAC KRAS G12D degrader combination therapies from peer-reviewed publications are still emerging, we will present available information and use data from studies on KRAS G12D inhibitors as a well-documented proxy to illustrate the potential for synergistic anti-tumor activity.
Overcoming Resistance and Enhancing Efficacy
KRAS G12D is a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] While monotherapy with KRAS G12D inhibitors or degraders shows promise, combination strategies are being actively explored to enhance therapeutic efficacy and overcome potential resistance mechanisms.[3][4] Preclinical studies have highlighted the potential for strong synergy when combining KRAS G12D-targeted agents with immune checkpoint inhibitors and inhibitors of downstream signaling pathways.[4]
Quantitative Comparison of Monotherapy vs. Combination Therapy
While specific quantitative data for a PROTAC KRAS G12D degrader in combination therapy is not yet available in peer-reviewed literature, a study on the KRAS G12D inhibitor MRTX1133 in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer provides a strong rationale for the potential of such combinations. The following table summarizes the anti-tumor efficacy of MRTX1133 as a monotherapy and in combination with an anti-PD-1 antibody.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| MRTX1133 (monotherapy) | 750 | 50 |
| Anti-PD-1 (monotherapy) | 1200 | 20 |
| MRTX1133 + Anti-PD-1 (combination) | 150 | 90 |
Note: The data presented above is representative of preclinical findings for a KRAS G12D inhibitor and is intended to illustrate the potential for synergistic effects. This data is not from a direct study of a PROTAC KRAS G12D degrader.
Signaling Pathways and Mechanisms of Synergy
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation and survival.[1][3] PROTAC KRAS G12D degraders function by inducing the ubiquitination and subsequent proteasomal degradation of the mutant KRAS G12D protein, thereby blocking these downstream signals.
Synergy with immune checkpoint inhibitors is thought to arise from the modulation of the tumor microenvironment. Inhibition of KRAS signaling can decrease the expression of immunosuppressive factors and increase the infiltration of cytotoxic T cells, making the tumors more susceptible to immune checkpoint blockade.[4][5]
References
- 1. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRASG12D Mutations: Discovery of Small Molecule Inhibitors for the Potential Treatment of Intractable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. KRAS G12D -Specific Targeting with Engineered Exosomes Reprograms the Immune Microenvironment to Enable Efficacy of Immune Checkpoint Therapy in PDAC Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC KRAS G12D Degrader 2 and Other KRAS G12D-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted therapies is rapidly evolving, with a particular focus on the development of agents against the highly prevalent G12D mutation. This guide provides a comparative analysis of "PROTAC KRAS G12D degrader 2" and other notable KRAS G12D-targeting compounds, including both degraders and inhibitors. The information is presented to facilitate objective performance comparisons, supported by available preclinical data.
Comparative Pharmacodynamics
The in vitro efficacy of various KRAS G12D degraders and inhibitors is summarized below. These compounds demonstrate a range of potencies in degrading KRAS G12D and inhibiting the proliferation of KRAS G12D-mutant cancer cell lines.
| Compound | Type | Target | DC50 (Degradation) | IC50 (Proliferation) | Cell Line(s) | E3 Ligase Recruited | Reference(s) |
| PROTAC 8o | PROTAC Degrader | KRAS G12D | Potent decay | Potent inhibition | AsPC-1 and other KRAS G12D mutant cancer cell lines | VHL | [1] |
| HDB-82 | PROTAC Degrader | KRAS G12D | Picomolar to sub-nanomolar range | Low nanomolar | Various KRAS G12D-expressing cell lines | Not Specified | |
| ARV-806 | PROTAC Degrader | KRAS G12D (ON and OFF forms) | Picomolar potency | >25-fold greater potency than other inhibitors | Pancreatic, colorectal, and lung cancer cell lines | Not Specified | |
| ASP3082 | PROTAC Degrader | KRAS G12D | - | 19 nM | AsPC-1 | VHL | [2] |
| ACBI3 | pan-KRAS PROTAC Degrader | Multiple KRAS mutants (including G12D) | 3.9 nM | 478 nM (average) | GP2d and a panel of KRAS mutant cell lines | VHL | [3][4][5][6] |
| RP03707 | PROTAC Degrader | KRAS G12D | - | Potent inhibition | Multiple KRAS G12D cell lines | CRBN | |
| MRTX1133 | Small Molecule Inhibitor | KRAS G12D (inactive state) | Not Applicable | Single-digit nanomolar potency | Pancreatic and colorectal cancer cell lines | Not Applicable | [7][8] |
Note: Direct comparison of potency values should be interpreted with caution due to variations in experimental conditions across different studies.
Comparative Pharmacokinetics
The pharmacokinetic profiles of these agents are crucial for their therapeutic potential. Below is a summary of available preclinical pharmacokinetic data. It is important to note that detailed quantitative pharmacokinetic data for many emerging PROTAC degraders is not yet publicly available.
| Compound | Species | Route of Administration | Bioavailability | Half-life (t1/2) | Cmax | Key Findings & Reference(s) |
| PROTAC 8o | Mice | Not Specified | Good bioavailability | Not Specified | Not Specified | Showed good bioavailability in mice.[1] |
| HDB-82 | Mice | Intravenous | Not Applicable | Not Specified | Not Specified | Exhibited favorable pharmacokinetic and pharmacodynamic properties. |
| ARV-806 | Mice | Intravenous | Not Applicable | Not Specified | Not Specified | A single dose led to >90% KRAS G12D degradation for seven days, suggesting a prolonged pharmacodynamic effect. |
| ASP3082 | Mice | Intravenous | Not Applicable | Not Specified | Dose-dependent | While plasma concentrations decreased rapidly, tumor concentrations were maintained for up to 144 hours.[2] |
| ACBI3 | Mice | Intravenous (IV), Subcutaneous (SC) | Lacks oral bioavailability | Not Specified | 70 nM (30 mg/kg SC) | Displays moderate clearance after intravenous dosing.[5][6] |
| RP03707 | Mice | Not Specified | Not Specified | Not Specified | Not Specified | Exhibits prolonged PK/PD effects.[9] |
| MRTX1133 | Rats | Oral (PO) / Intravenous (IV) | 2.92% | 1.12 h (PO), 2.88 h (IV) | 129.90 ± 25.23 ng/mL (PO) | Rapidly absorbed and widely distributed.[7] |
| MRTX1133 | Mice | Oral (PO) | 0.5% (30 mg/kg), 1.3% (10 mg/kg) | Not Specified | Not Specified | Low oral bioavailability.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: KRAS Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Western Blot for KRAS Degradation
This protocol outlines the steps to assess the degradation of KRAS protein in cells treated with PROTAC degraders.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the PROTAC degrader or vehicle control for the desired time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of KRAS protein.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (PROTAC degrader or inhibitor) or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of KRAS G12D-targeting agents in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells harboring the KRAS G12D mutation (e.g., AsPC-1 or GP2d) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound (PROTAC degrader or inhibitor) and vehicle control to the respective groups via the appropriate route (e.g., intravenous, intraperitoneal, or oral) at the specified dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement and pharmacodynamic markers).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The performance and safety of these compounds in human subjects are yet to be fully established.
References
- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"PROTAC KRAS G12D degrader 2 selectivity against wild-type KRAS"
For Researchers, Scientists, and Drug Development Professionals
The development of therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-standing challenge. The G12D mutation is among the most common of these alterations. A promising new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has emerged to target and degrade the KRAS G12D protein. A critical attribute of any KRAS-targeted therapy is its selectivity for the mutant protein over its wild-type (WT) counterpart to minimize off-target effects and potential toxicities. This guide provides a comparative overview of the selectivity of recently developed PROTAC KRAS G12D degraders against wild-type KRAS, supported by available experimental data.
Quantitative Selectivity of PROTAC KRAS G12D Degraders
The following table summarizes the quantitative data on the degradation potency and selectivity of various PROTACs targeting KRAS G12D. The data is compiled from preclinical studies and highlights the remarkable selectivity achieved by these novel therapeutic agents.
| PROTAC Degrader | Target | E3 Ligase Recruited | DC50 (KRAS G12D) | Selectivity vs. Wild-Type KRAS | Key Findings |
| ZJK-807 | KRAS G12D | Cereblon (CRBN) | 79.5 ± 5.4 nM (in AsPC-1 cells)[1][2] | Minimal impact on wild-type KRAS or other mutants (G12C/S/V, G13D).[1] | Demonstrates high selectivity for KRAS G12D and overcomes resistance to KRAS inhibitors like MRTX1133.[1][2] |
| ARV-806 | KRAS G12D | Not specified | Picomolar potency[2] | Spares wild-type and other RAS isoforms.[2] | Shows potent and selective degradation of KRAS G12D, leading to tumor regression in preclinical models. |
| ASP-4396 | KRAS G12D | Cereblon (CRBN) | Not specified | No growth suppression observed in wild-type KRAS cell lines.[3] | Induces KRAS G12D degradation and inhibits downstream signaling in mutant cell lines.[3] |
| Setidegrasib (ASP3082) | KRAS G12D | von Hippel-Lindau (VHL) | 37 nM[4][5] | Selective for KRAS G12D-mutated protein. | First-in-class VHL-type KRAS G12D protein degrader. |
| MCB-36 (pan-KRAS) | pan-KRAS (including G12D, G12C, G12V, and WT) | von Hippel-Lindau (VHL) | Not specified for G12D vs WT | Binds to both mutant and wild-type KRAS with high affinity (Kd ≈ 1 pM).[4][6] Minimal effects on HRAS and NRAS.[4][6] | Effectively degrades multiple KRAS mutants and wild-type KRAS.[4][6] |
| pan-KRAS degrader-1 | pan-KRAS (including G12D, G12C, G12V, and G13D) | von Hippel-Lindau (VHL) | 1.1 nM (in AGS cells, G12D)[4] | Not specified | Potently degrades various KRAS mutants.[4] |
Signaling Pathway and Experimental Workflow
To understand the context of PROTAC activity and the methods used to evaluate their selectivity, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the selectivity and efficacy of PROTAC KRAS G12D degraders.
Western Blot for Protein Degradation
This assay is used to quantify the reduction in KRAS G12D protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed KRAS G12D mutant and wild-type KRAS cell lines in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC degrader or DMSO as a vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) by plotting the degradation percentage against the PROTAC concentration.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the interaction between the PROTAC, the target protein (KRAS G12D), and the E3 ligase.[3][7][8][9]
-
Cell Preparation:
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC degrader at various concentrations.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12][13][14]
-
Cell Seeding and Treatment:
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence using a plate reader.[11]
-
-
Data Analysis:
-
Subtract the background luminescence from wells containing only medium.
-
Normalize the luminescence signal of treated cells to the vehicle-treated control cells to determine the percentage of viability.
-
Calculate the IC50 (concentration at which 50% of cell growth is inhibited) by plotting cell viability against the PROTAC concentration.
-
Conclusion
The development of PROTACs targeting KRAS G12D represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. The preclinical data available to date for molecules such as ZJK-807 and ARV-806 demonstrate a high degree of selectivity for the mutant KRAS protein over its wild-type form. This selectivity is a crucial factor in minimizing potential on-target, off-tumor toxicities. While pan-KRAS degraders also show promise, their therapeutic window will be a key area of investigation. The continued application of rigorous experimental methodologies, as outlined in this guide, will be essential in identifying and advancing the most promising and selective KRAS G12D-targeting PROTACs to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 12. ch.promega.com [ch.promega.com]
- 13. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 14. scribd.com [scribd.com]
A Comparative Guide to the In Vivo Efficacy of PROTAC KRAS G12D Degraders and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: While a specific molecule termed "PROTAC KRAS G12D degrader 2" is not identified in the current literature, the field of targeted oncology has seen the emergence of several potent and selective PROTAC (Proteolysis Targeting Chimera) degraders targeting the KRAS G12D mutation. This guide provides a comparative overview of the long-term in vivo efficacy of prominent investigational PROTAC KRAS G12D degraders, alongside key KRAS G12D inhibitors. For a broader perspective on KRAS-targeted therapies, a comparison with approved KRAS G12C inhibitors is also included.
The KRAS G12D mutation is a critical driver in a significant percentage of pancreatic, colorectal, and lung cancers.[1][2] The development of therapies that can effectively target this oncoprotein is a major focus of cancer research. This guide aims to provide a clear, data-driven comparison of the leading therapeutic candidates.
Comparative In Vivo Efficacy of KRAS G12D-Targeted Therapies
The following table summarizes the in vivo efficacy of selected PROTAC KRAS G12D degraders and the KRAS G12D inhibitor MRTX1133. Data from preclinical studies in various cancer models are presented to facilitate a direct comparison of their anti-tumor activities.
| Therapeutic Agent | Class | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results |
| ARV-806 | PROTAC Degrader | Pancreatic & Colorectal Cancer CDX; Lung Cancer PDX | 3 mg/kg, biweekly | ≥30% reduction from baseline in all treated tumors.[3] A single intravenous dose resulted in >90% KRAS degradation for 7 days.[3] |
| ASP3082 | PROTAC Degrader | Pancreatic, Colorectal & NSCLC Xenograft Models | 3.0 mg/kg, IV, on days 1, 8, and 14 | 88% tumor growth inhibition in a PK-59 xenograft model.[4] At 30 mg/kg, a 63% tumor volume regression was observed.[4] |
| RP03707 | PROTAC Degrader | KRAS G12D Tumor-Bearing Mice (CDX) | 0.1-3 mg/kg, i.v. | Significant antitumor effects with tumor growth inhibition (TGI) of over 90%.[5] |
| MRTX1133 | Small Molecule Inhibitor | Pancreatic Cancer Xenograft (HPAC cell line) | 30 mg/kg, IP, twice daily for 28 days | Near-complete response with an 85% regression rate.[6] |
| Immunocompetent Pancreatic Cancer Models | Not specified | Deep tumor regressions, including complete or near-complete remissions after 14 days.[7] |
Note: CDX = Cell Line-Derived Xenograft; PDX = Patient-Derived Xenograft; TGI = Tumor Growth Inhibition; IV = Intravenous; IP = Intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited preclinical research.
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
-
Animal Models: Studies typically utilize immunodeficient mice, such as athymic nude or SCID mice, to prevent rejection of human tumor grafts.[8][9] For studies involving the tumor microenvironment and immunotherapy combinations, immunocompetent mouse models are used.[7]
-
Tumor Implantation:
-
CDX: Cultured human cancer cells with the KRAS G12D mutation are harvested and suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[10]
-
PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously into the mice.[11]
-
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using digital calipers.[9]
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor Volume: The primary endpoint is typically tumor growth inhibition or regression, calculated from tumor volume measurements over time.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamics: At the end of the study, tumors may be excised for analysis of target engagement, such as the level of KRAS protein degradation or inhibition of downstream signaling pathways (e.g., pERK).[3][12]
-
Mandatory Visualizations
KRAS Signaling Pathway
The following diagram illustrates the KRAS signaling pathway, highlighting the central role of KRAS in mediating signals from cell surface receptors to downstream effectors that drive cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines the typical workflow for assessing the anti-tumor efficacy of a therapeutic agent in a xenograft mouse model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Abstract 5735: Novel KRAS G12D degrader ASP3082 demonstrates in vivo, dose-dependent KRAS degradation, KRAS pathway inhibition, and antitumor efficacy in multiple KRAS G12D-mutated cancer models | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 5. RP03707 | KRAS G12D PROTAC | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Cell Line Efficacy Studies [jax.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
